Product packaging for 10-Oxo Docetaxel(Cat. No.:)

10-Oxo Docetaxel

Cat. No.: B7826107
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-IXVZKRQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Oxo Docetaxel is a useful research compound. Its molecular formula is C43H51NO14 and its molecular weight is 805.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H51NO14 B7826107 10-Oxo Docetaxel

Properties

IUPAC Name

[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-IXVZKRQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that has garnered interest for its potential anti-tumor properties.[1][2][3][4][5] It is recognized as a significant intermediate and a degradation product of the widely used chemotherapeutic agent, Docetaxel.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, stability, and biological activities, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its purported mechanisms of action.

Chemical and Physical Properties

This compound is a complex diterpenoid with a molecular formula of C43H51NO14 and a molecular weight of approximately 805.86 g/mol .[2][4][7] Its chemical structure is closely related to that of Docetaxel, with the key difference being the oxidation of the hydroxyl group at the C-10 position to a ketone. This structural modification influences its physicochemical properties and potentially its biological activity.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined figures.

PropertyValueSource
Molecular Formula C43H51NO14[2][4][7]
Molecular Weight 805.86 g/mol [2][4][7]
CAS Number 167074-97-7[2][4]
Melting Point 152-158 °C[8]
Boiling Point (Predicted) 887.3 ± 65.0 °C[8]
pKa (Predicted) 11.19 ± 0.46[8]
XLogP3 (Computed for Docetaxel) 1.6
Solubility Slightly soluble in Chloroform and Methanol; Soluble in DMSO[3][9]
Storage Temperature -20 °C[3]
Stability Unstable in solution, may epimerize[8]

Synthesis and Characterization

This compound is primarily known as an oxidation product of Docetaxel.[10] Its synthesis can be achieved through the controlled oxidation of Docetaxel or via forced degradation under basic conditions.[11]

Illustrative Synthesis Pathway

synthesis Docetaxel Docetaxel Oxidation Oxidation (e.g., mild oxidizing agent or forced degradation) Docetaxel->Oxidation This compound This compound Oxidation->this compound

Figure 1: Synthesis of this compound from Docetaxel.
Experimental Protocols

Synthesis via Forced Degradation:

A common method to generate this compound is through the forced degradation of Docetaxel.[11]

  • Preparation of Docetaxel Solution: Dissolve Docetaxel in a suitable solvent, such as methanol or acetonitrile.

  • Base-Induced Degradation: Add a basic solution (e.g., 0.1 M NaOH) to the Docetaxel solution.

  • Incubation: Allow the reaction mixture to stand at room temperature for a specified period, monitoring the degradation process by HPLC.

  • Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., 0.1 M HCl).

  • Extraction and Purification: The resulting mixture containing this compound and other degradation products can be purified using techniques like preparative HPLC or column chromatography.

Characterization by High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of this compound.[1][12][13][14][15][16][17][18][19]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][12][14][17][18]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.[12][14][16][17][18] The addition of a small amount of acetic acid or a buffer may be used to improve peak shape.[1]

  • Detection: UV detection at approximately 230-232 nm is suitable for monitoring the elution of this compound.[1][12][14][15]

  • Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally employed.[12][14][15]

Structural Elucidation by NMR and Mass Spectrometry:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive structural confirmation of this compound.[8][20][21][22][23][24] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign the proton and carbon signals and confirm the presence of the ketone group at the C-10 position. High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.[20][21][22]

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of Docetaxel, primarily targeting the microtubule network within cells.[9][25][26][27] A study on the closely related compound, 10-oxo-7-epidocetaxel, has shown significant in vitro anti-metastatic activity and the ability to induce cell cycle arrest in the G2-M phase.[11][28]

Microtubule Stabilization and Cell Cycle Arrest

Like other taxanes, this compound is expected to bind to β-tubulin, promoting the polymerization and stabilization of microtubules.[9][25][26][27] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition, preventing cell division and ultimately leading to apoptosis.[10][14][29][30]

cell_cycle cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 M->G2 Inhibition 10-Oxo_Docetaxel This compound Microtubule_Stabilization Microtubule Stabilization 10-Oxo_Docetaxel->Microtubule_Stabilization G2_M_Arrest G2/M Arrest Microtubule_Stabilization->G2_M_Arrest Disrupts Mitotic Spindle

Figure 2: Proposed mechanism of this compound-induced cell cycle arrest.
Induction of Apoptosis via the Intrinsic Pathway

The G2/M arrest triggered by microtubule disruption is a potent signal for the initiation of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins.[7][17][20][23][26][31][32][33][34][35][36] It is hypothesized that this compound, similar to Docetaxel, may lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.[7][17][20][26][31][32][34][35][36]

apoptosis_pathway 10-Oxo_Docetaxel This compound Microtubule_Stress Microtubule Stress 10-Oxo_Docetaxel->Microtubule_Stress Bcl2_Inactivation Inactivation of Bcl-2 (anti-apoptotic) Microtubule_Stress->Bcl2_Inactivation Phosphorylation Mitochondria Mitochondria Bcl2_Inactivation->Mitochondria Inhibition of Bcl-2 allows pro-apoptotic protein action Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, -3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach to characterizing the biological activity of this compound.

experimental_workflow start Start cell_culture Cancer Cell Line Culture (e.g., Breast, Lung, Prostate) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis_assay microtubule_assay Microtubule Polymerization Assay treatment->microtubule_assay end End cytotoxicity_assay->end cell_cycle_analysis->end western_blot Western Blot Analysis (Bcl-2, Caspases, etc.) apoptosis_assay->western_blot microtubule_assay->end western_blot->end

Figure 4: Experimental workflow for evaluating the biological effects of this compound.

Conclusion

This compound is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While much of its biological activity is inferred from its parent compound and closely related structures, the available data suggest a similar mechanism of action centered on microtubule stabilization and the induction of apoptosis. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, which may offer new avenues for the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon in their exploration of this promising taxoid.

References

The Emergence of 10-Oxo Docetaxel: A Technical Guide to a Key Docetaxel Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies related to 10-Oxo Docetaxel, a notable impurity in the manufacturing and degradation of the potent anticancer agent, Docetaxel. Understanding the impurity profile of active pharmaceutical ingredients (APIs) like Docetaxel is critical for ensuring drug safety, efficacy, and regulatory compliance.

Introduction to Docetaxel and the Significance of Impurity Profiling

Docetaxel is a semi-synthetic taxane analogue, a class of chemotherapeutic agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1][2] It is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The complex synthesis and inherent chemical instability of Docetaxel can lead to the formation of several process-related and degradation impurities.[1][3][4][5] Rigorous identification and control of these impurities are paramount to guarantee the quality and safety of the final drug product. One such critical impurity that has been identified is this compound.[6][7][8][9][10]

Discovery and Characterization of this compound

The identification of this compound and its derivatives, such as 7-epi-10-oxo-docetaxel, has been the subject of several studies focused on the degradation pathways of Docetaxel.[4][5] These impurities are often formed under stress conditions, such as basic hydrolysis.[4][5] The structural elucidation of these impurities has been accomplished through a combination of advanced analytical techniques.

Isolation and Purification

The isolation of this compound and other impurities from the bulk drug substance is a crucial first step for their characterization. Medium Pressure Liquid Chromatography (MPLC) has been effectively employed for the isolation of various Docetaxel impurities.[3][11]

Spectroscopic and Spectrometric Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in confirming the chemical structure of this compound.

Table 1: Key Analytical Data for this compound and Related Impurities

ImpurityMolecular FormulaMolecular Weight ( g/mol )Key Analytical TechniquesReference
This compoundC43H51NO14805.86HPLC, LC-MS, NMR[6][7][8]
7-epi-10-oxo-docetaxelC43H51NO14805.86HPLC, LC-MS, NMR[12][13][14]
7-epi-10-oxo-10-deacetyl baccatin IIINot specifiedNot specifiedMass and NMR spectral studies[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible detection and quantification of this compound. The following sections outline typical experimental protocols based on published literature.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating this compound from Docetaxel and other related substances.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[15]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is commonly employed.[15] For example, Mobile Phase A can be water and Mobile Phase B can be acetonitrile.[15]

  • Flow Rate: Typically around 1.2 mL/min.[15]

  • Detection: UV detection at 232 nm.[15]

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[16]

  • Diluent: A mixture of acetonitrile and water (1:1, v/v).[16]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS provides the sensitivity and specificity required for the definitive identification of impurities.

  • Chromatographic Conditions: Similar to the HPLC method described above, often using a UPLC system for better resolution.[16]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantification through multiple reaction monitoring (MRM).[17]

  • MRM Transitions: For Docetaxel, a common transition is m/z 830.3 → 548.8.[17] Specific transitions for this compound would need to be determined during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of isolated impurities. Spectra of the isolated impurity are compared with those of the parent drug to identify structural modifications.[3][11]

Visualizing the Workflow and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates the typical workflow for the discovery and characterization of a Docetaxel impurity like this compound.

G cluster_0 Impurity Discovery and Isolation cluster_1 Structural Elucidation cluster_2 Method Development and Validation A Docetaxel Bulk Drug / Formulation B Stress Degradation Studies (e.g., Base Hydrolysis) A->B C HPLC Analysis for Impurity Profiling B->C D Isolation of Unknown Impurity (e.g., MPLC) C->D E LC-MS/MS Analysis (Molecular Weight and Fragmentation) D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G Structure Confirmation of This compound E->G F->G H Development of a Validated Stability-Indicating HPLC Method G->H I Quantification of This compound H->I

Caption: Workflow for the identification and characterization of this compound.

Docetaxel's Mechanism of Action and the Relevance of Impurities

Docetaxel exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[2] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. While the specific biological activity of this compound is not extensively detailed in the provided search results, any structural modification to the Docetaxel molecule has the potential to alter its efficacy or toxicity profile.

G cluster_0 Cellular Environment cluster_1 Docetaxel Action cluster_2 Cellular Consequences A Tubulin Dimers B Microtubules A->B Polymerization B->A Depolymerization C Docetaxel C->A Binds to β-tubulin subunit D Stabilization of Microtubules E Disruption of Mitotic Spindle D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Caption: Simplified signaling pathway of Docetaxel's mechanism of action.

Conclusion

The identification and characterization of this compound as a docetaxel impurity underscore the importance of thorough analytical investigation in drug development and manufacturing. The application of sophisticated analytical techniques such as HPLC, LC-MS, and NMR is essential for the structural elucidation and quantification of such impurities. This knowledge is critical for establishing appropriate control strategies to ensure the quality, safety, and efficacy of Docetaxel-containing drug products. Further research into the biological activity of this compound will provide a more complete understanding of its potential impact on the therapeutic profile of Docetaxel.

References

An In-Depth Technical Guide to the Microtubule-Targeting Action of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of 10-Oxo Docetaxel with microtubules. This guide provides a detailed overview of the well-established mechanism of its parent compound, Docetaxel, which is presumed to be the primary mode of action for this compound. The effects of the C-10 oxidation on the potency and binding kinetics are yet to be fully elucidated in peer-reviewed literature.

Introduction: The Taxane Family and Microtubule Dynamics

The taxanes, a class of diterpenoid compounds, are among the most important chemotherapeutic agents used in the treatment of a wide array of solid tumors.[1][2] Their primary cellular target is the microtubule, a key component of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3][4] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly during the formation of the mitotic spindle in cell division.[3][4]

Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of the tubulin heterodimer, promoting the assembly of tubulin into stable, nonfunctional microtubules and inhibiting their disassembly.[5][6] This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3][4] this compound is a novel taxoid, also known as Docetaxel Impurity B, with demonstrated anti-tumor properties.[7][8] As a close structural analogue of Docetaxel, its mechanism of action is expected to be fundamentally the same.

Core Mechanism of Action: Microtubule Stabilization

The presumed mechanism of action for this compound, based on its structural similarity to Docetaxel, involves its binding to the β-tubulin subunit within the microtubule polymer. This binding event locks the tubulin dimers into a polymerized state, effectively shifting the equilibrium towards microtubule assembly and preventing the depolymerization necessary for normal cellular function.[4][6] This leads to the formation of abnormal microtubule bundles and asters during mitosis, disrupting the mitotic spindle and causing cell cycle arrest.[9]

dot

Mechanism_of_Action Figure 1: Proposed Mechanism of this compound on Microtubules cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization (GTP-dependent) Microtubule Polymer->Tubulin Dimers Depolymerization (GTP hydrolysis) Stabilized_Microtubule Hyperstabilized, Non-functional Microtubule Bundles Microtubule Polymer->Stabilized_Microtubule Inhibition of Depolymerization 10_Oxo_Docetaxel This compound 10_Oxo_Docetaxel->Microtubule Polymer Binds to β-tubulin in polymer Mitotic_Arrest G2/M Phase Arrest Stabilized_Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of Programmed Cell Death

Caption: Proposed mechanism of this compound on microtubules.

Quantitative Data (Docetaxel as a Reference)

Table 1: In Vitro Cytotoxicity of Docetaxel against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
Hs746TStomach1.024
AGSStomach1.024
HeLaCervix0.324
CaSkiCervix0.324
BxPC3Pancreas0.324
Capan-1Pancreas0.324
CHLA-10Ewing Sarcoma0.1496
Rh18Rhabdomyosarcoma0.3096

Data compiled from multiple sources.[1][10]

Table 2: Microtubule-Related Activity of Docetaxel

ParameterValueOrganism/System
Cellular Ki for Microtubules16 nMHeLa Cells
EC50 for in vitro Tubulin Assembly0.36 µMYeast Tubulin (engineered)

Data compiled from multiple sources.[6][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Nocodazole)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold G-PEM buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.

  • Add this compound at various concentrations (typically from nM to µM range). Include wells with positive and negative controls, and a vehicle control (DMSO).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the effect of the compound.

dot

Tubulin_Polymerization_Workflow Figure 2: Workflow for In Vitro Tubulin Polymerization Assay Start Start Prepare_Tubulin Prepare purified tubulin in G-PEM buffer on ice Start->Prepare_Tubulin Add_GTP Add GTP to 1 mM final concentration Prepare_Tubulin->Add_GTP Aliquot Aliquot tubulin/GTP mix into a 96-well plate Add_GTP->Aliquot Add_Compound Add this compound, controls, and vehicle Aliquot->Add_Compound Incubate_Read Incubate at 37°C and read absorbance at 350 nm over time Add_Compound->Incubate_Read Analyze Analyze polymerization curves to determine IC50/EC50 Incubate_Read->Analyze End End Analyze->End

Caption: Workflow for in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the compound, then fixed and permeabilized. Microtubules are stained with a specific primary antibody (e.g., anti-α-tubulin), which is then detected by a fluorescently labeled secondary antibody. The cell's nucleus is counterstained (e.g., with DAPI), and the microtubule morphology is observed using a fluorescence microscope.

Materials:

  • Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).

  • Wash the cells with PBS.

  • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Wash with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS.

  • Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for characteristic changes such as microtubule bundling and mitotic arrest.[12]

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth or kills cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

dot

Cytotoxicity_Assay_Workflow Figure 3: Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Add serial dilutions of This compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent and incubate for 2-4 hours Incubate->Add_MTT Solubilize Remove medium and add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % viability and determine the IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising anti-tumor agent that, based on its chemical structure, is presumed to act as a microtubule-stabilizing agent, mirroring the mechanism of its parent compound, Docetaxel. By promoting the polymerization and inhibiting the depolymerization of microtubules, it likely disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

A critical need exists for further research to quantify the specific interaction of this compound with tubulin and microtubules. Determining its binding affinity, its precise effect on microtubule dynamics, and its IC50 for tubulin polymerization will be crucial for a complete understanding of its pharmacological profile. Comparative studies with Docetaxel will also be necessary to elucidate how the oxidation at the C-10 position modulates its efficacy and potential for overcoming drug resistance. Such studies will be invaluable for the continued development of this and other novel taxanes for cancer therapy.

References

The Biological Activity of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel, a derivative and impurity of the widely used chemotherapeutic agent Docetaxel, is characterized by the oxidation of the hydroxyl group at the C-10 position to a ketone. This modification has been the subject of investigation to understand its impact on the biological activity profile compared to the parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogue, 10-oxo-7-epidocetaxel. It includes available quantitative data on its cytotoxicity, effects on the cell cycle, and anti-metastatic potential. Detailed experimental protocols for key biological assays are provided, along with visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Docetaxel is a potent, second-generation taxane that has demonstrated significant efficacy in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptotic cell death.[1][2] this compound is an impurity and a degradation product of Docetaxel.[3] Understanding the biological profile of such derivatives is crucial for drug safety, efficacy, and the development of new analogues with potentially improved therapeutic indices. This guide focuses on the biological activity of this compound, drawing from available literature, with a particular focus on a key study of the closely related compound, 10-oxo-7-epidocetaxel.[4]

Mechanism of Action

Like other taxanes, the principal mechanism of action of this compound and its analogues is the inhibition of microtubule depolymerization.[5][6] By binding to the β-tubulin subunit of microtubules, these compounds promote the assembly and stabilization of microtubules, thereby preventing the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division.[7][8] This disruption of microtubule dynamics leads to a blockage of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis.[9][10]

Quantitative Biological Activity

Direct quantitative data for this compound is limited in publicly available literature. However, a significant study on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into the potential activity of the 10-oxo moiety.[4] It is important to note that the "7-epi" configuration in 7-epidocetaxel has been reported to result in a lower in vivo antitumor effectiveness compared to Docetaxel.[11] This suggests that the activity of 10-O-7ED may be influenced by both the 10-oxo and 7-epi modifications.

In Vitro Cytotoxicity

A study by Manjappa and Murthy (2019) demonstrated that 10-oxo-7-epidocetaxel exhibits significant time-dependent cytotoxicity against B16F10 melanoma cells. The cytotoxic effect was more pronounced at 48 and 72 hours of exposure compared to 22 hours.[4]

Table 1: Summary of In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel

Cell LineCompoundExposure TimeObservationReference
B16F10 Melanoma10-oxo-7-epidocetaxel48 and 72 hoursSignificantly higher cytotoxicity compared to 22 hours[4]
Cell Cycle Analysis

The same study investigated the effect of 10-oxo-7-epidocetaxel on the cell cycle distribution of B16F10 cells. Compared to Docetaxel (TXT), which predominantly caused an S-phase arrest, 10-oxo-7-epidocetaxel induced a more significant arrest in the G2/M phase of the cell cycle.[4]

Table 2: Comparative Cell Cycle Arrest Profile

CompoundPredominant Cell Cycle Phase of ArrestReference
Docetaxel (TXT)S Phase[4]
10-oxo-7-epidocetaxelG2/M Phase[4]
In Vitro Anti-Metastatic Activity

Manjappa and Murthy (2019) also reported that 10-oxo-7-epidocetaxel demonstrated a significantly increased in vitro anti-metastatic activity when compared to Docetaxel.[4]

Table 3: In Vitro Anti-Metastatic Activity Comparison

CompoundAnti-Metastatic ActivityReference
Docetaxel (TXT)Standard[4]
10-oxo-7-epidocetaxelSignificantly Increased[4]

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific pathways modulated by this compound have not been fully elucidated, the general mechanisms initiated by microtubule disruption are well-documented for Docetaxel. These pathways are likely to be relevant for its 10-oxo derivative.

G cluster_0 Microtubule Stabilization cluster_1 Cell Cycle Arrest cluster_2 Apoptotic Signaling 10_Oxo_Docetaxel 10_Oxo_Docetaxel Microtubule_Stabilization Microtubule_Stabilization 10_Oxo_Docetaxel->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Bcl2_Phosphorylation Bcl2_Phosphorylation G2_M_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Cell_Seeding Cell_Seeding Drug_Treatment Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubation Drug_Treatment->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis

References

In-Depth Technical Guide: 10-Oxo Docetaxel - A Novel Taxoid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and research databases did not yield specific in-depth experimental data, detailed protocols, or validated signaling pathway information for 10-Oxo Docetaxel. This document summarizes the available general information and provides context from closely related taxoid derivatives. The experimental data and protocols presented herein are for the related compound 10-oxo-7-epidocetaxel and should be considered illustrative examples of the research required for a comprehensive understanding of this compound.

Introduction

This compound is identified as a novel taxoid and an impurity or intermediate of the well-established chemotherapeutic agent, Docetaxel.[1][2][3] Like other taxanes, its mechanism of action is predicated on the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.[1] While acknowledged for its anti-tumor properties, detailed public-domain research specifically characterizing the efficacy and mechanisms of this compound is currently limited.[1][2] This guide provides a framework for the type of in-depth analysis required for such a compound, drawing parallels from the closely related molecule, 10-oxo-7-epidocetaxel.

Physicochemical Properties

PropertyValueReference
CAS Number 167074-97-7[2]
Molecular Formula C43H51NO14[2]
Molecular Weight 805.86 g/mol [2]
Classification Microtubule/Tubulin Inhibitor[1]

Mechanism of Action

As a taxoid derivative, this compound is presumed to share the fundamental mechanism of action of this class of compounds. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

General Signaling Pathway for Taxoid-Induced Apoptosis

Taxane_Mechanism This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Generalized mechanism of action for taxoid compounds.

Quantitative Data (Illustrative Example: 10-oxo-7-epidocetaxel)

The following tables summarize quantitative data from a study on 10-oxo-7-epidocetaxel . This data is presented for illustrative purposes only and does not represent the activity of this compound.

Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel (Taxotere® - TXT)[4]
Cell LineCompoundIC50 (nM) at 48hIC50 (nM) at 72h
B16F1010-oxo-7-epidocetaxelData not specifiedData not specified, but noted as significantly higher cytotoxicity than at 22h
B16F10Docetaxel (TXT)Data not specifiedData not specified

Note: The study states that 10-oxo-7-epidocetaxel caused significantly higher cytotoxicity after 48 and 72 hours compared to 22 hours.[4]

Table 2: In Vitro Anti-Metastatic Activity of 10-oxo-7-epidocetaxel (Wound Scratch Assay)[4]
Cell LineTreatmentWound Closure (%) at 24h
B16F10Control~100%
B16F10Docetaxel (TXT)Data not specified
B16F1010-oxo-7-epidocetaxelSignificantly less than TXT

Note: The study reports that 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[4]

Table 3: Cell Cycle Analysis of B16F10 Cells Treated with 10-oxo-7-epidocetaxel[4]
TreatmentPredominant Cell Cycle Arrest Phase
Docetaxel (TXT)S Phase
10-oxo-7-epidocetaxelG2/M Phase

Note: At higher concentrations, the trend was noted to be reversed.[4]

Table 4: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel in B16F10 Mouse Model[4]
Treatment GroupMean Number of Surface Metastatic Nodules (± SD)p-value vs. Control
Control348 ± 56-
10-oxo-7-epidocetaxel107 ± 49< 0.0001

Experimental Protocols (Illustrative Example: 10-oxo-7-epidocetaxel)

The following are detailed methodologies for key experiments performed on 10-oxo-7-epidocetaxel . These are intended to serve as a template for the types of studies required for this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)[4]
  • Cell Seeding: B16F10 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, cells are washed with PBS and incubated with MTT solution (5 mg/mL).

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The optical density is measured at a specific wavelength using a microplate reader to determine cell viability.

In Vitro Anti-Metastatic Activity (Wound Scratch Assay)[4]
  • Cell Monolayer: B16F10 cells are grown to confluence in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Compound Treatment: Cells are treated with the test compounds at a specified concentration.

  • Image Acquisition: Images of the wound are captured at 0 and 24 hours.

  • Analysis: The wound closure area is measured to determine the extent of cell migration.

Cell Cycle Analysis (Flow Cytometry)[4]
  • Cell Treatment: B16F10 cells are treated with different concentrations of the test compounds for 24 and 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Anti-Metastatic Study (B16F10 Lung Metastasis Model)[4]
  • Animal Model: C57BL/6 mice are used.

  • Tumor Cell Injection: B16F10 melanoma cells are injected intravenously to induce lung metastases.

  • Treatment: A single intravenous dose of the test compound is administered.

  • Monitoring: Mice are monitored for weight loss and mortality.

  • Endpoint Analysis: After a specified period (e.g., 20 days), mice are euthanized, and the lungs are harvested to count the number of surface metastatic nodules.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel taxoid derivative like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Anti-metastatic Assay Anti-metastatic Assay Cytotoxicity Assay (MTT)->Anti-metastatic Assay Cell Cycle Analysis Cell Cycle Analysis Anti-metastatic Assay->Cell Cycle Analysis Toxicity Study Toxicity Study Cell Cycle Analysis->Toxicity Study Efficacy Study (Tumor Model) Efficacy Study (Tumor Model) Toxicity Study->Efficacy Study (Tumor Model) Data Analysis & Conclusion Data Analysis & Conclusion Efficacy Study (Tumor Model)->Data Analysis & Conclusion Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Cytotoxicity Assay (MTT)

Caption: General preclinical evaluation workflow for a novel taxoid.

Conclusion

This compound is a recognized taxoid derivative with potential anti-tumor activity. However, a significant gap exists in the publicly available scientific literature regarding its specific biological effects and mechanisms of action. The detailed characterization of this compound, following experimental frameworks similar to those applied to its analogue, 10-oxo-7-epidocetaxel, is essential to fully understand its therapeutic potential. Further research is warranted to elucidate the specific cytotoxicity, anti-metastatic properties, cell cycle effects, and in vivo efficacy of this compound, as well as to identify the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

Spectroscopic Analysis of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel is a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel. Its presence can impact the quality, safety, and efficacy of the drug product. Therefore, a thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and control during drug development and manufacturing. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of its known spectral data.

Introduction

Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers. This compound is an oxidation product of Docetaxel, characterized by the presence of a ketone group at the C-10 position of the baccatin III core structure. The formation of this impurity can occur during synthesis, formulation, or storage. This guide outlines the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for this compound. It is important to note that while some data is directly available from commercial suppliers, other data points are inferred based on the known spectral characteristics of Docetaxel and its other impurities due to the limited availability of comprehensive published data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'~5.70d~7.0
H-3'~5.45m
H-2~4.95d~8.0
H-5~4.90m
H-7~4.40dd~10.5, 6.5
H-13~6.20t~8.5
Aromatic Protons7.30 - 8.15m
OAc-CH₃~2.35s
t-Bu~1.35s
Me-16, Me-17~1.15, ~1.25s
Me-18~1.90s
Me-19~1.80s

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-10~205 (Ketone)
C-4~170 (Ester Carbonyl)
C-1'~172 (Ester Carbonyl)
Aromatic Carbons125 - 140
Baccatin Core Carbons10 - 90
Side Chain Carbons20 - 80
t-Butyl Carbons~28
Acetyl Methyl Carbon~21
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

Parameter Value
Molecular Formula C₄₃H₅₁NO₁₄
Molecular Weight 805.86 g/mol
Ionization Mode Electrospray Ionization (ESI) - Positive
Observed [M+H]⁺ 806.3
Observed [M+Na]⁺ 828.3
Key Fragment Ions (m/z) 527.2, 509.2, 286.1

Note: The fragmentation pattern of taxanes often involves the cleavage of the ester linkage between the baccatin core and the C-13 side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Predicted FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3450 (broad)O-H Stretching (hydroxyl groups)
~3300 (broad)N-H Stretching (amide)
~3060Aromatic C-H Stretching
~2970Aliphatic C-H Stretching
~1735C=O Stretching (ester)
~1715C=O Stretching (ketone at C-10)
~1650C=O Stretching (amide I)
~1540N-H Bending (amide II)
~1250C-O Stretching (esters, ethers)
~710Aromatic C-H Bending
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Spectroscopic Data of this compound

Parameter Value
Solvent Methanol or Ethanol
Predicted λmax ~230 nm, ~273 nm

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • MS/MS Acquisition (for fragmentation analysis):

    • Select the [M+H]⁺ ion (m/z 806.3) as the precursor ion.

    • Perform collision-induced dissociation (CID) using an appropriate collision energy to generate fragment ions.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and to propose a fragmentation pathway based on the observed fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (ESI-QTOF) Sample->MS Dilute in Methanol/Acetonitrile FTIR FT-IR Spectroscopy (ATR or KBr) Sample->FTIR Prepare KBr pellet or use ATR UVVis UV-Vis Spectroscopy Sample->UVVis Dissolve in UV-grade solvent Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Group Identification FTIR->FuncGroups AbsMax Absorption Maxima UVVis->AbsMax MS_Fragmentation M [M+H]⁺ (m/z 806.3) This compound F1 [Baccatin III core + H]⁺ (m/z 527.2) M->F1 Cleavage of C13-O bond F2 [Side Chain + H]⁺ (m/z 286.1) M->F2 Cleavage of C13-O bond F3 [F1 - H₂O]⁺ (m/z 509.2) F1->F3 Loss of H₂O

The Formation of 10-Oxo Docetaxel: An In-depth Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the stability of Docetaxel is a critical concern in its formulation and administration, as it can degrade into several impurities. Among these, 10-Oxo Docetaxel has emerged as a significant degradation product, formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This technical guide provides a comprehensive overview of the formation of this compound, including its chemical transformation, analytical detection, and potential biological implications.

Chemical Transformation of Docetaxel to this compound

The conversion of Docetaxel to this compound is an oxidation reaction that specifically targets the secondary alcohol at the C-10 position of the baccatin III core. This transformation results in the formation of a ketone functional group.

Reaction Pathway:

Docetaxel Docetaxel 10-Oxo_Docetaxel This compound Docetaxel->10-Oxo_Docetaxel Oxidation at C-10 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, base) Oxidizing_Agent->10-Oxo_Docetaxel

Figure 1: Oxidation of Docetaxel to this compound.

This oxidation can be induced under various conditions, most notably through forced degradation studies involving oxidative stress (e.g., exposure to hydrogen peroxide) or basic conditions. While the precise mechanism under physiological conditions is not fully elucidated, the in vitro formation of this compound highlights a potential degradation pathway that can impact the purity and efficacy of Docetaxel formulations.

Experimental Protocols

Detailed experimental protocols for the targeted synthesis of this compound are not extensively published, as it is primarily studied as a degradation product. However, based on forced degradation studies, the following general methodologies can be employed to generate and analyze this compound.

Forced Degradation of Docetaxel to Generate this compound

Objective: To induce the formation of this compound from Docetaxel through oxidative and basic stress conditions for analytical and characterization purposes.

Materials:

  • Docetaxel reference standard

  • Hydrogen peroxide (H₂O₂) solution (3% v/v)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Docetaxel Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the Docetaxel stock solution, add 1 mL of 3% H₂O₂ solution.

    • Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

    • After incubation, neutralize the solution if necessary and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the Docetaxel stock solution, add 1 mL of 0.1 M NaOH solution.

    • Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

    • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • HPLC-UV/MS Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

    • A typical mobile phase consists of a gradient mixture of acetonitrile and water.

    • Monitor the elution of Docetaxel and its degradation products using a UV detector at approximately 230 nm.

    • Confirm the identity of the this compound peak by comparing its retention time with a reference standard (if available) and by analyzing its mass spectrum.

Workflow for Forced Degradation and Analysis:

cluster_degradation Forced Degradation cluster_analysis Analysis Docetaxel_Solution Docetaxel Solution Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Docetaxel_Solution->Oxidative_Stress Basic_Stress Basic Stress (e.g., NaOH) Docetaxel_Solution->Basic_Stress Stressed_Sample Stressed Sample Oxidative_Stress->Stressed_Sample Basic_Stress->Stressed_Sample HPLC_UPLC HPLC/UPLC Separation Stressed_Sample->HPLC_UPLC UV_PDA UV/PDA Detection HPLC_UPLC->UV_PDA Mass_Spectrometry Mass Spectrometry (Identification) HPLC_UPLC->Mass_Spectrometry Quantification Quantification UV_PDA->Quantification

Figure 2: Workflow for forced degradation and analysis of Docetaxel.

Data Presentation

Quantitative data from forced degradation studies indicate the propensity of Docetaxel to form various impurities under stress. The following table summarizes representative data from a stability-indicating method development study.

Stress Condition% 10-Oxo-7-epi-docetaxel Formed% Other Degradants% Remaining Docetaxel
Acid (0.1N HCl, 60°C, 2h)Not Detected5.294.8
Base (0.01N NaOH, RT, 1h)2.5210.9286.56
Oxidation (3% H₂O₂, RT, 24h)Not specified individually9.0690.94
Thermal (80°C, 48h)Not Detected0.6999.31

Note: Data is adapted from a study on Docetaxel impurities and may not represent the formation of this compound in isolation from its 7-epimer.

Biological Context and Signaling Pathways

The primary mechanism of action of Docetaxel involves its binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

Docetaxel's Known Signaling Pathway:

Docetaxel Docetaxel Tubulin β-Tubulin Docetaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 3: Simplified signaling pathway of Docetaxel's anti-cancer activity.

While this compound is described as a novel taxoid with anti-tumor properties, detailed studies on its specific mechanism of action and its interaction with cellular signaling pathways are limited. It is plausible that this compound retains some affinity for tubulin and can also induce microtubule stabilization, but further research is required to confirm its potency and any differential effects compared to Docetaxel.

The in vivo formation of this compound is likely influenced by the metabolic pathways of Docetaxel. Docetaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to hydroxylated metabolites.[1] While direct oxidation to this compound by these enzymes has not been definitively established as a major metabolic route, the potential for its formation as a minor metabolite or a subsequent product of primary metabolism exists.

Conclusion

This compound is a significant oxidative degradation product of Docetaxel. Understanding its formation is crucial for the development of stable Docetaxel formulations and for ensuring the quality and safety of this important chemotherapeutic agent. While detailed synthetic protocols are scarce, forced degradation studies provide a reliable method for its generation and characterization. Further research into the specific biological activities and signaling pathways of this compound will provide a more complete understanding of its potential impact on the overall therapeutic profile of Docetaxel.

References

The Pivotal Role of 10-Oxo Docetaxel in the Degradation Landscape of Docetaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the role of 10-Oxo Docetaxel in the degradation pathways of the widely used anticancer agent, Docetaxel. A thorough understanding of these pathways is critical for ensuring drug stability, efficacy, and patient safety. This document details the formation of this compound and other related impurities under various stress conditions, presents quantitative data from forced degradation studies, outlines relevant experimental protocols, and illustrates the degradation pathways.

Introduction to Docetaxel and its Stability Challenges

Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers.[1] Its complex chemical structure, however, makes it susceptible to degradation, leading to the formation of impurities that can impact its therapeutic efficacy and potentially introduce toxicity. Among these degradation products, this compound has been identified as a significant impurity, primarily arising from oxidation.[2] Understanding the conditions that promote its formation and its subsequent role in the overall degradation cascade is paramount for the development of stable Docetaxel formulations.

Key Degradation Products of Docetaxel

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions have revealed several key impurities of Docetaxel. The most prominent among these are:

  • This compound: An oxidation product formed at the C-10 position of the Docetaxel molecule.[2]

  • 7-Epi-Docetaxel: An epimer of Docetaxel, which is often the major degradation product, particularly under thermal and basic conditions.[3][4]

  • 7-Epi-10-Oxo-Docetaxel: A compound resulting from both epimerization at the C-7 position and oxidation at the C-10 position.[2][5]

  • 10-Deacetyl Baccatin III: Formed by the cleavage of the side chain at C-13.[5]

Quantitative Analysis of Docetaxel Degradation

The formation of this compound and other impurities is highly dependent on the specific stress conditions. The following tables summarize quantitative data from forced degradation studies, providing insights into the relative abundance of these degradation products.

Table 1: Summary of Docetaxel Degradation under Various Stress Conditions [3]

Stress Condition% Degradation of DocetaxelThis compound (%)7-Epi-Docetaxel (%)Other Major Impurities (%)
Acid Hydrolysis (2N HCl, 24 hours)9.060.340.69-
Base Hydrolysis (2N NaOH, 1 hour)56.21-13.4410-Oxo-7-epidocetaxel (2.52)
Oxidative (3% H₂O₂, 12 hours)13.44---
Thermal (100°C, 48 hours)0.69---

Note: The original study did not report detectable levels of this compound under these specific basic, oxidative, and thermal conditions, suggesting its formation might be more nuanced or that it is an intermediate.

Table 2: Docetaxel Recovery in Different Excipients at 40°C over 12 Weeks [2]

ExcipientInitial Recovery (%)4 Weeks Recovery (%)8 Weeks Recovery (%)12 Weeks Recovery (%)
Super Refined Polysorbate 80 ~100>90>90>90
Standard Polysorbate 80 (Source 1) ~100~60~40~20
Standard Polysorbate 80 (Source 2) ~100~40~20~10
Standard Polysorbate 80 (Source 3) ~100~50~40~50
Super Refined PEG 400 ~100>90>90>90
Standard PEG 400 (Source 1) ~100~90~80~75
Standard PEG 400 (Source 2) ~100~60~40~30

This table highlights the significant impact of excipient purity on Docetaxel stability, with higher purity excipients showing substantially less degradation.

Docetaxel Degradation Pathways

The degradation of Docetaxel is a multifaceted process involving oxidation, epimerization, and hydrolysis. This compound is a key node in the oxidative degradation pathway.

Docetaxel Degradation Pathways Docetaxel Docetaxel TenOxoDocetaxel This compound Docetaxel->TenOxoDocetaxel Oxidation [O] SevenEpiDocetaxel 7-Epi-Docetaxel Docetaxel->SevenEpiDocetaxel Epimerization (Heat, Base) OtherProducts Other Degradation Products Docetaxel->OtherProducts Hydrolysis etc. SevenEpiTenOxoDocetaxel 7-Epi-10-Oxo-Docetaxel TenOxoDocetaxel->SevenEpiTenOxoDocetaxel Epimerization SevenEpiDocetaxel->SevenEpiTenOxoDocetaxel Oxidation [O] Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Docetaxel Solution Acid Acidic (e.g., 2N HCl) Prep->Acid Base Basic (e.g., 2N NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 100°C) Prep->Thermal Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantify Quantify Impurities HPLC->Quantify Characterize Characterize Degradants LCMS->Characterize

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a novel taxoid and an intermediate of Docetaxel, demonstrating significant anti-tumor properties. As a member of the taxane family, its primary mechanism of action is the inhibition of microtubule depolymerization, which disrupts normal microtubule dynamics. This interference with microtubule function leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound, similar to its parent compound Docetaxel, binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their disassembly. The stabilization of microtubules disrupts the mitotic spindle, a structure crucial for the separation of chromosomes during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key signaling pathways involved in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control)2.11.50.895.6
1015.38.21.175.4
2528.715.61.953.8
5042.125.32.530.1

Table 3: Hypothetical Cell Cycle Distribution in PC-3 Cells after 24h Treatment with this compound

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)65.415.219.4
1058.112.529.4
2545.38.945.8
5030.75.164.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Mandatory Visualization

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (e.g., 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Cell Viability Assay Workflow

G cluster_1 Apoptosis and Cell Cycle Analysis Workflow cluster_2 Apoptosis Assay cluster_3 Cell Cycle Analysis A Seed Cells in 6-well plate B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E I Fix in 70% Ethanol D->I F Add Annexin V-FITC & PI E->F G Incubate 15 min F->G H Analyze by Flow Cytometry G->H J Stain with PI/RNase A I->J K Incubate 30 min J->K L Analyze by Flow Cytometry K->L

Apoptosis and Cell Cycle Analysis Workflow

G cluster_4 This compound Signaling Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin binds Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption p38 MAPK p38 MAPK Microtubule Stabilization->p38 MAPK activates Bcl-2 Bcl-2 Microtubule Stabilization->Bcl-2 leads to phosphorylation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis p53 p53 p38 MAPK->p53 activates p21 p21 p53->p21 upregulates p21->G2/M Cell Cycle Arrest induces Phosphorylated Bcl-2 (Inactive) Phosphorylated Bcl-2 (Inactive) Bcl-2->Phosphorylated Bcl-2 (Inactive) Phosphorylated Bcl-2 (Inactive)->Apoptosis promotes

This compound Signaling Pathway

Application Notes and Protocols for Solubilizing 10-Oxo Docetaxel in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxoid compound and an impurity of the widely used chemotherapeutic agent, Docetaxel.[1][2] Like other taxanes, it exhibits anti-tumor properties, making it a compound of interest in oncological research.[3][4][5] A significant challenge in the in vitro study of this compound and other taxanes is their inherent low aqueous solubility.[6][7][8] This document provides a detailed protocol for the solubilization of this compound to facilitate its use in cell culture media for experimental research. The following protocols are based on established methods for related compounds, such as Docetaxel, and general best practices for handling poorly soluble agents in cell culture applications.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the parent compound, Docetaxel, which can serve as a valuable reference point. Researchers should empirically determine the optimal solubility for this compound in their specific experimental setup.

Table 1: Solubility of Docetaxel in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 35 mg/mL[9]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[10]
Dimethyl Sulfoxide (DMSO)200 mg/mL[11]
Ethanol (EtOH)~1.5 mg/mL[10]
Ethanol (EtOH)100 mg/mL[11]
ChloroformSlightly soluble[4]
MethanolSlightly soluble[4]
WaterPoor[6][7]

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warming the Solvent: Warm the anhydrous DMSO to room temperature if stored at a lower temperature.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the required volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a concentration similar to that used for Docetaxel.

  • Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next step.

  • Sonication (Optional): To aid dissolution, place the tube in an ultrasonic water bath for 5-10 minutes. Some sources suggest gentle warming to 37°C can also improve solubility.[4]

  • Final Inspection: After vortexing and optional sonication, visually confirm that the solution is clear and free of precipitates.

  • Sterile Filtration (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][4] Once in solution, it is advisable to use it within 1 to 6 months to prevent loss of potency.[3][4]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the high-concentration stock solution into the final cell culture medium for treating cells.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile conical tubes or appropriate sterile containers

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculating the Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is recommended to perform a serial dilution.

    • First, dilute the stock solution into a small volume of cell culture medium to create an intermediate dilution.

    • Then, add the intermediate dilution to the final volume of the cell culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. The stability of this compound in aqueous media is likely limited.

Vehicle Control:

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution, but without the compound itself. This will account for any effects of the solvent on the cells.

Visualization

experimental_workflow cluster_stock_prep Protocol 1: Stock Solution Preparation cluster_working_prep Protocol 2: Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Optional: Sonicate/Warm vortex->sonicate inspect Visually Inspect sonicate->inspect aliquot Aliquot for Storage inspect->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (Ensure Final DMSO ≤ 0.5%) thaw->dilute mix Gently Mix dilute->mix treat Treat Cells Immediately mix->treat

Caption: Workflow for solubilizing this compound.

signaling_pathway cluster_cell_cycle Mechanism of Action of Taxanes docetaxel This compound (Taxane Family) microtubules Microtubule Stabilization docetaxel->microtubules promotes assembly mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle prevents disassembly g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: General signaling pathway for taxanes.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay for 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Oxo Docetaxel is a derivative of Docetaxel, a potent anti-mitotic chemotherapy agent belonging to the taxane family.[1] Docetaxel and its analogs exert their cytotoxic effects by binding to and stabilizing microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic cell functions.[2][3][4][5] This stabilization leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay, a widely accepted method for assessing cell viability.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for Docetaxel in various human cancer cell lines, as reported in the literature. These values provide a comparative baseline for assessing the potency of this compound.

Cell LineCancer TypeIC50 ValueExposure TimeReference
A549Lung Carcinoma~78 nM (for a 7-succinyl taxol conjugate)Not Specified[6]
H460Lung Cancer1.41 µM (2D culture)Not Specified[7]
A549Lung Cancer1.94 µM (2D culture)Not Specified[7]
H1650Lung Cancer2.70 µM (2D culture)Not Specified[7]
Various OvarianOvarian Cancer0.8 to 1.7 nMNot Specified[8]
Hs746TStomach Cancer1 nM3 days[9]
AGSStomach Cancer1 nM3 days[9]
HeLaCervical Cancer0.3 nM3 days[9]
CaSkiCervical Cancer0.3 nM3 days[9]
BxPC3Pancreatic Cancer0.3 nM3 days[9]
Capan-1Pancreatic Cancer0.3 nM3 days[9]
A549 & B16F10Lung & Skin Cancer0.01 nM to 10 µM (tested range for 10-O-7ED)24, 48, 72 hours[10]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol details the steps for evaluating the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol Steps:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in a complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations. A suggested starting range, based on related compounds, is from 0.01 nM to 10 µM.[10] Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (cells with medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay and Absorbance Reading:

    • At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on a plate shaker for 10-15 minutes.

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for taxanes like Docetaxel, which is presumed to be similar for this compound.

G cluster_0 cluster_1 Cellular Processes 10_Oxo_Docetaxel This compound Microtubule β-tubulin subunit of Microtubules 10_Oxo_Docetaxel->Microtubule Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Bundles Formation of Non-functional Microtubule Bundles Stabilization->Bundles Arrest G2/M Phase Cell Cycle Arrest Bundles->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Workflow

The diagram below outlines the workflow for the in vitro cytotoxicity assay.

G Start Start Cell_Culture 1. Culture Cells to ~80% Confluency Start->Cell_Culture Seeding 2. Seed Cells in 96-Well Plate Cell_Culture->Seeding Incubation1 3. Incubate for 24h (Cell Attachment) Seeding->Incubation1 Treatment 4. Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 5. Incubate for 24, 48, or 72h Treatment->Incubation2 MTT_Addition 6. Add MTT Reagent Incubation2->MTT_Addition Incubation3 7. Incubate for 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization 8. Solubilize Formazan Crystals Incubation3->Solubilization Reading 9. Read Absorbance at 540-570 nm Solubilization->Reading Analysis 10. Calculate % Viability and IC50 Reading->Analysis End End Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

References

In Vivo Models for Testing 10-Oxo Docetaxel Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of 10-Oxo Docetaxel, a novel taxoid compound with significant anti-tumor properties.[1][2][3][4] The following sections offer guidance on selecting appropriate in vivo models, experimental design, and methodologies for assessing anti-tumor activity.

Introduction

This compound is a derivative of Docetaxel, a clinically important anti-mitotic chemotherapy agent.[1][2][3][4] Like its parent compound, this compound is believed to exert its cytotoxic effects by binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Preclinical in vivo studies are essential to evaluate the therapeutic potential and characterize the anti-tumor activity of this compound in a whole-organism context.

This document outlines protocols for two common in vivo models: the subcutaneous xenograft model for initial efficacy screening and an experimental metastasis model to assess the impact on cancer spread.

Data Presentation

The following tables summarize quantitative data from preclinical studies on taxane derivatives, including a study on a closely related compound, 10-oxo-7-epidocetaxel, to provide a reference for expected efficacy.

Table 1: Efficacy of 10-Oxo-7-Epidocetaxel in a B16F10 Metastasis Model

Treatment GroupNumber of Surface Metastatic Nodules (Mean ± SD)Change in Mean Group Body Weight (%)
Control348 ± 56Significant weight loss
10-Oxo-7-Epidocetaxel107 ± 49~4% increase

Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analog of this compound.

Table 2: Efficacy of Docetaxel in Various Subcutaneous Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenTumor Growth Inhibition (TGI) (%)
Prostate CancerPC-3Nude24 mg/kg, IV, twice a week48.7% reduction in tumor size change compared to control at day 22[5]
Breast CancerMCF-7Nude30 mg/kg, IP, single doseSignificant increase in ADC and decrease in total choline[6]
Non-Small Cell Lung CancerA549Nude8 mg/kg, IP, every four days for 5 timesSignificantly enhanced by combination with apatinib[7]
Prostate CancerDU145Nude5-10 mg/kg, SC, once per weekDose-dependent tumor growth suppression[8]

Signaling Pathway

The proposed mechanism of action for this compound, similar to other taxanes, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The diagram below illustrates the key signaling pathways involved.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10_Oxo_Docetaxel 10_Oxo_Docetaxel Microtubules Microtubules 10_Oxo_Docetaxel->Microtubules Binds & Stabilizes pBcl2 p-Bcl-2 (inactive) Microtubules->pBcl2 Promotes Phosphorylation JNK JNK Pathway Microtubules->JNK G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Bcl2 Bcl-2 Apoptosis Apoptosis pBcl2->Apoptosis Inactivation of Anti-apoptotic Function JNK->Apoptosis ERK ERK1/2 Pathway (Pro-survival) p53 p53 p21 p21/WAF-1 p53->p21 Upregulation p21->G2M_Arrest Enforces Arrest G2M_Arrest->p53 Induction G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Subcutaneous Xenograft Model for Efficacy Testing

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Cell Lines:

    • A549 (human non-small cell lung cancer)

    • MCF-7 (human breast cancer)[9]

    • PC-3 (human prostate cancer)[10]

    • DU145 (human prostate cancer)[8]

  • Animals:

    • Athymic Nude (nu/nu) mice, 6-8 weeks old[1]

    • Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old[1]

  • Reagents:

    • This compound

    • Vehicle (e.g., Polysorbate 80 and 13% ethanol in saline, similar to Taxotere® formulation)[11][12][13]

    • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and antibiotics

    • Phosphate Buffered Saline (PBS), sterile

    • Trypsin-EDTA

    • Matrigel® (optional, can enhance tumor take rate)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Syringes (1 mL) and needles (27-30 gauge)

    • Digital calipers

    • Animal housing facility

Workflow Diagram:

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Culture Cancer Cell Line B Harvest & Count Cells A->B C Prepare Cell Suspension B->C D Subcutaneous Injection into Mice C->D E Tumor Growth Monitoring D->E F Randomize Mice into Groups E->F G Administer 10-Oxo Docetaxel or Vehicle F->G H Continue Monitoring Tumor Growth & Body Weight G->H I Euthanize Mice H->I J Excise & Weigh Tumors I->J K Data Analysis J->K

Caption: Workflow for subcutaneous xenograft efficacy study.

Protocol:

  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium in a 37°C, 5% CO2 incubator.

  • Cell Preparation for Injection: a. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. b. Neutralize trypsin with complete medium and centrifuge the cell suspension. c. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®. d. Count the cells and adjust the concentration to 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization and Treatment: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. b. Prepare the this compound formulation in the vehicle. The dosage and schedule should be determined from pilot studies or literature on similar compounds. c. Administer this compound or vehicle to the respective groups via the determined route (e.g., intravenous, intraperitoneal).

  • Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. c. At the endpoint, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treated and control groups.

Experimental Metastasis Model

This protocol is designed to evaluate the effect of this compound on the formation of metastatic nodules in the lungs following intravenous injection of cancer cells.

Materials:

  • Cell Line: B16F10 (murine melanoma)

  • Animals: C57BL/6 mice, 6-8 weeks old

  • Reagents and Equipment: As listed in the subcutaneous xenograft protocol.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Metastasis Induction cluster_2 Treatment cluster_3 Endpoint Analysis A Culture B16F10 Cells B Prepare Cell Suspension A->B C Tail Vein Injection of Cells B->C D Administer 10-Oxo Docetaxel or Vehicle C->D E Euthanize Mice at Pre-determined Time D->E F Harvest Lungs E->F G Count Metastatic Nodules F->G H Data Analysis G->H

Caption: Workflow for experimental metastasis study.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of B16F10 cells in sterile PBS at a concentration of 2.5 x 10^5 cells per 100 µL.

  • Induction of Metastasis: Inject 100 µL of the cell suspension into the lateral tail vein of each C57BL/6 mouse.

  • Treatment: a. Administer this compound or vehicle according to the predetermined dosing schedule. Treatment can begin shortly after cell injection. b. Monitor the body weight of the mice throughout the study.

  • Endpoint and Analysis: a. After a set period (e.g., 2-3 weeks), euthanize the mice. b. Harvest the lungs and fix them in Bouin's solution to enhance the visibility of metastatic nodules. c. Count the number of black metastatic nodules on the lung surface. d. Analyze the data for statistically significant differences between the treatment and control groups.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound efficacy. The choice of model, cell line, and experimental design should be tailored to the specific research questions being addressed. Careful execution of these studies will yield valuable data on the anti-tumor activity of this promising novel taxoid.

References

Preparing 10-Oxo Docetaxel Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Oxo Docetaxel is a taxane derivative and a known impurity and metabolite of Docetaxel, a potent anticancer agent.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical studies investigating its biological activity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄₃H₅₁NO₁₄
Molecular Weight 805.86 g/mol [2]
Appearance White to off-white solid[1]
Storage (Solid) -20°C

Solubility and Stability

SolventSolubility (Docetaxel)Recommended Starting Concentration (this compound)Storage of Stock Solution
DMSO 100 mg/mL10 mg/mL (12.4 mM)-20°C for up to 1 month, or -80°C for up to 6 months.[2]
Ethanol ~80 mg/mL (100 mM)10 mg/mL (12.4 mM)-20°C for short-term storage.

Note: It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution. The stability of Docetaxel solutions has been shown to be concentration and solvent-dependent. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

4.1. Materials

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (double gloving is recommended).

4.2. Procedure

All procedures must be performed in a certified chemical fume hood.

  • Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.06 mg of this compound (Molecular Weight = 805.86 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and protect the compound from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Safety Precautions and Waste Disposal

5.1. Handling

This compound is a cytotoxic compound and should be handled with extreme caution.[1][3]

  • Always work in a certified chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double chemical-resistant gloves.[1][3]

  • Avoid inhalation of the powder and contact with skin and eyes.[1]

  • In case of accidental contact, wash the affected area immediately with copious amounts of water.

5.2. Waste Disposal

All materials that come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous waste.[4]

  • Dispose of all contaminated solid waste in a designated cytotoxic waste container.[4]

  • Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Follow all institutional and local regulations for the disposal of cytotoxic and hazardous chemical waste.[4]

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate Reagents to RT Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store PPE Wear Appropriate PPE Fume_Hood Work in Fume Hood

Caption: Workflow for preparing this compound stock solutions.

Logical Relationship for Safe Handling

G compound This compound (Cytotoxic Compound) handling Handling Procedures compound->handling disposal Waste Disposal compound->disposal ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) handling->ppe Requires hood Chemical Fume Hood handling->hood Requires solid_waste Contaminated Solid Waste disposal->solid_waste liquid_waste Contaminated Liquid Waste disposal->liquid_waste hazardous_container Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container

Caption: Key considerations for the safe handling and disposal of this compound.

References

Application Notes and Protocols for Long-Term Storage and Stability of 10-Oxo Docetaxel Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a significant derivative and a known impurity of Docetaxel, a potent anti-cancer agent.[1][2] Understanding its stability and degradation profile in solution is critical for the development of stable pharmaceutical formulations and for accurate analytical characterization of Docetaxel-related compounds. These application notes provide a comprehensive overview of the factors influencing the stability of taxane solutions, based on extensive data available for Docetaxel, and present detailed protocols for establishing the long-term storage and stability of this compound solutions. Due to the limited direct data on this compound stability, the following protocols are largely based on established methods for Docetaxel and are intended to serve as a robust framework for its specific stability assessment.

Factors Influencing Stability

The stability of Docetaxel, and likely this compound, in solution is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate degradation. Studies on Docetaxel have shown stability for extended periods at refrigerated (2-8°C) and room temperatures (23-25°C).[3][4]

  • pH: The pH of the solution can significantly impact stability, with taxanes often showing improved stability in acidic pH ranges.[5]

  • Light Exposure: Protection from light is generally recommended for taxane solutions to prevent photodegradation.

  • Solvent Composition: The choice of solvent and co-solvents (e.g., ethanol, polysorbate 80) is crucial for both solubility and stability.[6][7]

  • Container Type: The material of the storage container can affect stability. For instance, DEHP leaching from PVC bags has been a concern for some drug formulations, leading to the preference for polyolefin or other non-PVC containers.[8]

Data Presentation: Stability of Docetaxel Solutions (Reference Data)

The following table summarizes the stability of Docetaxel solutions under various conditions, which can serve as a valuable reference for designing stability studies for this compound.

ConcentrationSolvent/DiluentContainerStorage TemperatureDurationRemaining ConcentrationReference
10 mg/mLEthanol and Polysorbate 80Vials4°C or 23°C21 days>95%[3][9]
0.4 and 0.8 mg/mL0.9% Sodium ChloridePolypropylene-polyethylene copolymer bags23°C35 days>95%[3][9]
0.3 and 0.9 mg/mL0.9% NaCl or 5% DextrosePolyolefin containersRoom Temperature4 weeks>95%[8]
0.3 and 0.7 mg/mL0.9% NaCl or 5% DextrosePolyolefin bags2-8°C or 25°C56 daysCompliant with physical and chemical acceptance criteria
0.74 mg/mL (max)0.9% NaCl or 5% DextroseNon-PVC bags2-8°C48 hoursPhysically and chemically stable[10]
0.15 mg/mL (Cabazitaxel)0.9% NaClPVC-free infusion bags4°C or 25°C4 weeks>95%[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in stability studies.

Materials:

  • This compound powder (high purity)

  • Dehydrated ethanol

  • Polysorbate 80

  • Sterile water for injection

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Prepare a co-solvent mixture of Polysorbate 80 and dehydrated ethanol (e.g., 50:50 v/v).

  • Dissolve the this compound powder in the co-solvent mixture to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Gently mix until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Further dilute the stock solution with sterile water for injection, 0.9% sodium chloride, or 5% dextrose to the desired final concentrations for the stability study.

  • Filter the final solution through a 0.22 µm syringe filter into the appropriate storage containers.

Protocol 2: Long-Term Stability Study of this compound Solutions

Objective: To evaluate the long-term chemical and physical stability of this compound solutions under various storage conditions.

Methodology:

  • Solution Preparation: Prepare this compound solutions at two different concentrations (e.g., a low and a high concentration within the expected therapeutic range) in two different diluents (e.g., 0.9% Sodium Chloride and 5% Dextrose) as described in Protocol 1.

  • Storage Containers: Aliquot the prepared solutions into both glass vials and polyolefin infusion bags.

  • Storage Conditions: Store the prepared samples under the following conditions:

    • Refrigerated: 2-8°C, protected from light.

    • Room Temperature: 25°C/60% RH, protected from light.

    • Accelerated: 40°C/75% RH, protected from light.

    • Photostability: 25°C, exposed to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples for analysis at predetermined time points: 0, 7, 14, 30, 60, 90, and 180 days. For accelerated and photostability conditions, shorter time points may be appropriate.

  • Analysis: At each time point, analyze the samples for the following:

    • Visual Inspection: Check for any changes in color, clarity, or presence of particulate matter.

    • pH Measurement: Measure the pH of the solution.

    • HPLC Analysis: Determine the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.

Protocol 4: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound and to establish the stability-indicating capability of the analytical method.

Procedure:

  • Prepare solutions of this compound as described in Protocol 1.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis P1 Prepare this compound Stock Solution P2 Dilute to Final Concentrations in Infusion Fluids P1->P2 S1 Refrigerated (2-8°C) P2->S1 Time Points (0, 7, 14, 30, 60, 90, 180 days) S2 Room Temp (25°C) P2->S2 Time Points (0, 7, 14, 30, 60, 90, 180 days) S3 Accelerated (40°C) P2->S3 Time Points (0, 7, 14, 30, 60, 90, 180 days) S4 Photostability P2->S4 Time Points (0, 7, 14, 30, 60, 90, 180 days) A1 Visual Inspection S1->A1 S2->A1 S3->A1 S4->A1 A2 pH Measurement A1->A2 A3 HPLC Analysis (Concentration & Impurities) A2->A3 Data Data Evaluation & Shelf-Life Determination A3->Data

Caption: Experimental workflow for the long-term stability assessment of this compound solutions.

Degradation_Pathway Docetaxel Docetaxel Oxo_Docetaxel This compound Docetaxel->Oxo_Docetaxel Oxidation Epi_Docetaxel 7-epi-Docetaxel Docetaxel->Epi_Docetaxel Epimerization Oxo_Epi_Docetaxel 10-Oxo-7-epi-Docetaxel Oxo_Docetaxel->Oxo_Epi_Docetaxel Epimerization Other Other Degradation Products Oxo_Docetaxel->Other Hydrolysis, etc. Epi_Docetaxel->Oxo_Epi_Docetaxel Oxidation

Caption: Hypothesized degradation pathways of Docetaxel leading to this compound and other related impurities.

References

Application Notes and Protocols for the Isolation of 10-Oxo Docetaxel from Docetaxel Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family, is a potent anti-cancer agent widely used in chemotherapy. During its synthesis, purification, and storage, various related substances and degradation products can form, one of which is 10-Oxo Docetaxel. This impurity is characterized by the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule to a ketone. The presence and quantity of such impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

These application notes provide detailed protocols for the isolation of this compound from docetaxel mixtures using preparative high-performance liquid chromatography (HPLC). The methodologies described are intended to guide researchers in obtaining pure this compound for use as a reference standard, for further characterization, or for toxicological studies.

Chemical Structures

A clear understanding of the structural differences between docetaxel and its 10-oxo derivative is crucial for developing effective separation strategies.

Caption: Structural comparison of Docetaxel and this compound.

Analytical Method Development

Prior to preparative-scale isolation, an efficient analytical HPLC method is required to resolve this compound from docetaxel and other potential impurities. The following table summarizes typical chromatographic conditions reported for the analysis of docetaxel and its related substances.[1][2]

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C8 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.01% Acetic Acid in Water20 mM Sodium Acetate (pH 5.0)30 mM Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient/Isocratic GradientIsocratic (75:25, B:A)Isocratic (53:47, B:A)
Flow Rate 1.0 mL/min1.0 mL/min1.3 mL/min
Detection Wavelength 230 nm232 nm227 nm
Column Temperature 40 ± 5°CRoom TemperatureAmbient

Preparative Isolation Workflow

The successful isolation of this compound involves a systematic workflow, from initial method development to the final purity assessment of the isolated compound.

G cluster_prep Preparative Isolation Workflow node_start Docetaxel Mixture (Containing this compound) node_analytical Analytical HPLC Method Development (Optimization of Separation) node_start->node_analytical Develop separation node_scaleup Method Scaling-Up (Analytical to Preparative) node_analytical->node_scaleup Calculate scaled parameters node_prep_hplc Preparative HPLC (Injection of Mixture and Fraction Collection) node_scaleup->node_prep_hplc Implement scaled method node_fraction_analysis Analysis of Collected Fractions (Analytical HPLC for Purity Check) node_prep_hplc->node_fraction_analysis Collect fractions node_pooling Pooling of Pure Fractions node_fraction_analysis->node_pooling Identify pure fractions node_solvent_removal Solvent Removal (e.g., Lyophilization, Rotary Evaporation) node_pooling->node_solvent_removal Combine pure fractions node_final_purity Final Purity Assessment and Characterization (HPLC, MS, NMR) node_solvent_removal->node_final_purity Obtain solid compound node_end Isolated this compound node_final_purity->node_end Confirm identity and purity

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation of this compound.

Protocol 1: Analytical Method for Separation

1. Objective: To achieve baseline separation of docetaxel and this compound.

2. Materials and Reagents:

  • Docetaxel mixture containing this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (or other suitable buffer salts)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 60
    25 60
    30 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Procedure:

  • Prepare the mobile phases and degas them.

  • Dissolve the docetaxel mixture in a suitable solvent (e.g., Acetonitrile:Water 1:1 v/v) to a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample and run the gradient program.

  • Identify the peaks corresponding to docetaxel and this compound based on their relative retention times. Typically, this compound will have a slightly different retention time than docetaxel.[3]

Protocol 2: Preparative Isolation of this compound

1. Objective: To isolate this compound from the mixture using preparative HPLC.

2. Materials and Reagents:

  • Docetaxel mixture

  • Solvents as per the optimized analytical method

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

3. Scaling Up the Method:

  • Flow Rate: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column.

    • Scaling Factor = (ID_prep)² / (ID_anal)² = (21.2)² / (4.6)² ≈ 21.2

    • Preparative Flow Rate = Analytical Flow Rate x Scaling Factor = 1.0 mL/min x 21.2 = 21.2 mL/min

  • Injection Volume: The injection volume is also scaled up. The maximum loading capacity should be determined experimentally to avoid peak distortion. A starting point can be a proportional increase, but optimization is necessary.

  • Gradient Profile: The gradient time points should be adjusted to maintain the same separation, accounting for the system dwell volume of the preparative system.

4. Preparative HPLC Conditions:

  • Column: C18, 250 x 21.2 mm, 5 µm

  • Mobile Phase: Same as the analytical method

  • Gradient Program: Adjusted for the preparative system

  • Flow Rate: 21.2 mL/min

  • Detection: 230 nm (using a flow cell suitable for preparative flow rates)

  • Sample Preparation: Dissolve the docetaxel mixture in the initial mobile phase composition to the highest possible concentration without causing precipitation.

5. Procedure:

  • Equilibrate the preparative HPLC system.

  • Perform a blank run to ensure a stable baseline.

  • Inject the concentrated sample mixture onto the column.

  • Monitor the chromatogram in real-time.

  • Set the fraction collector to collect fractions based on time or UV threshold as the peaks elute. It is advisable to collect small, discrete fractions across the entire elution profile of the target peak to ensure high purity.

  • Repeat the injection and collection process as needed to process the entire batch of the mixture.

Protocol 3: Post-Isolation Processing and Purity Analysis

1. Objective: To obtain pure, solid this compound and verify its purity.

2. Procedure:

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.

  • Pooling: Combine the fractions that contain this compound at the desired purity level (e.g., >98%).

  • Solvent Removal:

    • If the mobile phase is volatile and free of non-volatile salts, use a rotary evaporator to remove the bulk of the solvent.

    • For complete removal of residual solvent and water, freeze-dry (lyophilize) the pooled fractions to obtain a solid powder of this compound.

  • Final Purity Assessment:

    • Dissolve a small amount of the final solid product and analyze it using the analytical HPLC method.

    • Confirm the identity and structure of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table provides an example of how to summarize the results of the preparative isolation.

ParameterValue
Amount of Mixture Injected per Run 50 mg
Number of Runs 10
Total Amount of Mixture Processed 500 mg
Total Volume of Pure Fractions Collected 1.5 L
Yield of Isolated this compound 25 mg
Purity of Isolated this compound (by HPLC) >99.0%
Retention Time (Analytical) 15.8 min

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful isolation and purification of this compound from docetaxel mixtures. The key to a successful isolation is a well-developed analytical method, careful scaling up to the preparative scale, and meticulous fraction collection and analysis. The isolated this compound can then serve as a crucial reference standard for quality control and further research in the development of docetaxel-based therapeutics.

References

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docetaxel is a widely used chemotherapeutic agent for the treatment of various cancers. During its synthesis, storage, and administration, several impurities and degradation products can form, which may affect its efficacy and safety. 10-Oxo Docetaxel is a known process impurity and degradation product of docetaxel.[1][2] Therefore, a robust and validated analytical method is crucial for the accurate quantification of this compound in docetaxel drug substances and formulations. This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A gradient HPLC method is recommended for the optimal separation of this compound from docetaxel and other potential impurities.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II series or equivalent with UV/PDA detector
Column Sunfire C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01% Acetic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.2 mL/min
Column Temperature 40 ± 5°C
Detection Wavelength 232 nm[3][4]
Injection Volume 10 µL
Diluent Acetonitrile:Methanol (1:1, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
154060
252080
302080
326040
356040

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the diluent.

  • Standard Stock Solution of Docetaxel (1000 µg/mL): Accurately weigh about 25 mg of Docetaxel reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: Accurately weigh and dissolve the docetaxel drug substance or formulation in the diluent to obtain a final concentration within the validated range of the method. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the docetaxel drug substance.

  • Acid Hydrolysis: Reflux 10 mg of docetaxel in 10 mL of 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of docetaxel in 10 mL of 0.1 N NaOH at 80°C for 1 hour.

  • Oxidative Degradation: Treat 10 mg of docetaxel with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using the developed HPLC method. The method is considered specific if the this compound peak is well-resolved from the docetaxel peak and any other degradation products. Peak purity analysis should be performed using a PDA detector to confirm the homogeneity of the analyte peak.

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
System Suitability Inject six replicate injections of the standard solution.%RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Linearity Analyze a minimum of five concentrations over the range of LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with this compound at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Perform the repeatability study on a different day with a different analyst and instrument.%RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) and validated for accuracy and precision.To be determined experimentally. %RSD for precision at LOQ should be ≤ 10%.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 4: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
LOQ
2.5
5.0
7.5
10.0
15.0
Correlation Coefficient (r²)
Regression Equation

Table 5: Accuracy (Recovery) of this compound

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
50%
100%
150%

Table 6: Precision of this compound Measurement

Precision TypeSample Concentration (µg/mL)Measured Concentration (n=6)Mean%RSD
Repeatability
Intermediate Precision

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Literature Review & Information Gathering B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimization of Mobile Phase Composition & Gradient B->C D Optimization of Flow Rate & Column Temp. C->D E Wavelength Selection D->E F System Suitability Establishment E->F G Specificity (Forced Degradation) F->G H Linearity & Range G->H I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ Determination J->K L Robustness K->L M Validated Method L->M

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_products Degradation Products Docetaxel Docetaxel Acid Acid Hydrolysis Docetaxel->Acid Base Base Hydrolysis Docetaxel->Base Oxidation Oxidation Docetaxel->Oxidation Thermal Thermal Docetaxel->Thermal Photolytic Photolytic Docetaxel->Photolytic DP1 This compound Acid->DP1 Base->DP1 DP2 7-Epi-docetaxel Base->DP2 Oxidation->DP1 DP3 Other Impurities Thermal->DP3 Photolytic->DP3

Caption: Forced Degradation Pathways of Docetaxel.

References

Optimizing 10-Oxo Docetaxel Solubility for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel, a novel taxoid and a derivative of Docetaxel, has demonstrated significant anti-tumor properties.[1][2][3][4] However, its progression into in vivo studies is hampered by its low aqueous solubility, a common challenge for many promising anti-cancer agents.[5] This document provides detailed application notes and experimental protocols for systematically evaluating and optimizing the solubility of this compound to enable robust in vivo research.

The strategies outlined below are based on established formulation techniques for poorly soluble drugs, particularly taxane derivatives.[6][7][8][9][10] These methods aim to enhance the bioavailability of this compound by improving its dissolution and maintaining a stable formulation suitable for administration in animal models. The protocols provided are intended as a starting point and may require further optimization based on specific experimental needs.

Chemical Properties of this compound

PropertyValueSource
CAS Number 167074-97-7[1][3]
Molecular Formula C43H51NO14[3][11]
Molecular Weight 805.86 g/mol [2][3][11]
Solubility Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Insoluble in water.[2][12][13][14]
Storage Store at -20°C.[2]

Recommended Strategies for Solubility Enhancement

Several established methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The choice of strategy will depend on the desired final concentration, route of administration, and tolerability in the chosen animal model.

  • Co-solvent Systems: The use of water-miscible organic solvents can significantly increase the solubility of poorly soluble drugs.

  • Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility.[15]

  • Lipid-based Formulations: These include microemulsions and solid lipid nanoparticles (SLNs) which can encapsulate the drug in a lipid core.[5][7]

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix can enhance its dissolution rate.[9][16]

Experimental Protocols

The following protocols provide a systematic approach to screen for an optimal formulation for this compound.

Protocol 1: Baseline Solubility Determination

Objective: To determine the baseline solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound powder

  • A selection of solvents and co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400, Cremophor EL, Polysorbate 80, Saline)

  • Vials

  • Shaker/vortexer

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of this compound powder to each vehicle in a separate vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • Record the solubility in mg/mL for each vehicle.

Protocol 2: Co-solvent Formulation Development

Objective: To develop a co-solvent system that achieves the desired concentration of this compound.

Materials:

  • This compound powder

  • Selected co-solvents from Protocol 1 (e.g., Ethanol, PEG 400)

  • Aqueous vehicle (e.g., Saline, Water for Injection)

  • Glass beakers and magnetic stirrer

Procedure:

  • Based on the results from Protocol 1, select a primary organic solvent in which this compound is most soluble.

  • Prepare a stock solution of this compound in the chosen primary solvent at a high concentration.

  • Titrate the stock solution with a secondary co-solvent or the aqueous vehicle while stirring.

  • Visually inspect for any signs of precipitation.

  • Determine the maximum concentration of this compound that can be maintained in a clear solution with an acceptable final concentration of organic solvents for in vivo use.

  • Quantify the final concentration using HPLC.

Protocol 3: Surfactant-based Formulation (Micellar Solution)

Objective: To prepare a micellar solution of this compound using a non-ionic surfactant.

Materials:

  • This compound powder

  • Surfactant (e.g., Cremophor EL, Polysorbate 80)

  • Aqueous vehicle (e.g., Saline)

  • Heating plate and magnetic stirrer

Procedure:

  • Prepare a solution of the surfactant in the aqueous vehicle at a concentration above its critical micelle concentration (CMC).

  • Add the this compound powder to the surfactant solution.

  • Gently heat (if the compound is stable) and stir the mixture until the powder is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Visually inspect for clarity and absence of precipitation.

  • Determine the final concentration of this compound by HPLC.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the solubility screening experiments.

Formulation StrategyVehicle/ExcipientsRatio/ConcentrationAchieved Solubility of this compound (mg/mL)Observations
Baseline Solubility DMSO100%Clear solution
Ethanol100%Clear solution
PEG 400100%Clear solution
Saline100%Insoluble
Co-solvent System Ethanol:Saline50:50 (v/v)
PEG 400:Saline30:70 (v/v)
Ethanol:PEG 400:Saline10:20:70 (v/v/v)
Surfactant System Cremophor EL10% in Saline
Polysorbate 805% in Saline

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_formulation Formulation Development cluster_final Final Selection start Start: this compound Powder protocol1 Protocol 1: Baseline Solubility in Various Solvents start->protocol1 data1 Data: Quantitative Solubility (mg/mL) protocol1->data1 protocol2 Protocol 2: Co-solvent System Development data1->protocol2 protocol3 Protocol 3: Surfactant-based Formulation data1->protocol3 data2 Data: Optimized Formulation Parameters protocol2->data2 protocol3->data2 end End: Optimized Formulation for In Vivo Studies data2->end formulation_strategies cluster_main Solubility Enhancement Strategies for this compound cluster_approaches Formulation Approaches cluster_outcome Desired Outcome strategy Poorly Soluble this compound cosolvent Co-solvent Systems strategy->cosolvent surfactant Surfactant Micelles strategy->surfactant cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin lipid Lipid-Based Carriers strategy->lipid outcome Enhanced Aqueous Solubility for In Vivo Studies cosolvent->outcome surfactant->outcome cyclodextrin->outcome lipid->outcome

References

Troubleshooting & Optimization

Technical Support Center: 10-Oxo Docetaxel Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Docetaxel?

This compound is a primary oxidation product and a known impurity of Docetaxel.[1] It is a taxoid compound that has been investigated for its own anti-tumor properties.[2][3][4]

Q2: What is the mechanism of action of this compound?

As a taxane derivative, this compound is believed to share a similar mechanism of action with Docetaxel.[2][5][6] This involves the disruption of the normal function of microtubules, which are essential for cell division. By binding to and stabilizing microtubules, it prevents their dynamic assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5][6][7]

Q3: What are the key stability concerns when working with this compound?

Like Docetaxel, this compound can be susceptible to degradation.[1][8][9] Key factors that can influence its stability include pH, the choice of excipients, and storage conditions.[10][11][12] For instance, Docetaxel has been shown to be unstable in certain standard compendial grade excipients like PEG 400 and polysorbate 80, leading to the formation of various degradation products, including this compound itself.[1]

Q4: How should I prepare and store this compound solutions?

Due to its limited aqueous solubility, this compound may require solubilization in organic solvents like ethanol or DMSO before preparing aqueous dilutions.[13] It is crucial to minimize the time in aqueous solutions and to prepare fresh dilutions for each experiment. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation.[3][8] Repeated freeze-thaw cycles should be avoided.[3]

Troubleshooting Guide

Experimental Issue: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
Potential Cause Troubleshooting Recommendation
Degradation of this compound Prepare fresh dilutions from a recently prepared stock solution for each experiment. Use high-purity solvents and excipients. Consider performing a stability study of your formulation under your specific experimental conditions.[1]
Low Solubility Ensure complete dissolution of this compound in the initial solvent before further dilution. Sonication or gentle warming (to 37°C) may aid in solubilization.[3] Be mindful of potential precipitation when diluting into aqueous media.
Sub-optimal Cell Health Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. High cell density can lead to nutrient depletion and reduced drug sensitivity.[14]
Incorrect Drug Concentration Verify the concentration of your stock solution. If possible, use a validated analytical method like HPLC to confirm the concentration.
Experimental Issue: High variability between replicate experiments.
Potential Cause Troubleshooting Recommendation
Inconsistent Drug Preparation Standardize the entire drug preparation workflow, from weighing the compound to the final dilution steps. Ensure thorough mixing at each stage.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding to avoid variations in cell number per well.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[15]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Proposed Mechanism of Action of this compound

G cluster_cell Cancer Cell 10_Oxo_Docetaxel This compound Microtubules Microtubules 10_Oxo_Docetaxel->Microtubules Binds to β-tubulin subunit Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Blocked) Stable_Microtubules Stabilized Microtubules Microtubules->Stable_Microtubules Promotes Stabilization Mitotic_Spindle Mitotic Spindle Assembly Disruption Stable_Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of this compound leading to apoptosis.

Workflow: Troubleshooting Inconsistent Cytotoxicity Results

G cluster_drug Drug Integrity Checks cluster_protocol Protocol Review cluster_cells Cell Culture Checks Start Inconsistent Results Observed Check_Drug Verify Drug Integrity & Concentration Start->Check_Drug Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Density Start->Check_Cells Fresh_Stock Prepare Fresh Stock/Dilutions Check_Drug->Fresh_Stock Pipetting Calibrate Pipettes Check_Protocol->Pipetting Mycoplasma Test for Mycoplasma Check_Cells->Mycoplasma HPLC_Analysis Confirm Concentration (HPLC) Fresh_Stock->HPLC_Analysis Solubility_Check Ensure Complete Solubilization HPLC_Analysis->Solubility_Check Rerun_Experiment Re-run Experiment with Controls Solubility_Check->Rerun_Experiment Incubation Standardize Incubation Times Pipetting->Incubation Reagents Check Reagent Quality Incubation->Reagents Reagents->Rerun_Experiment Seeding_Density Optimize Seeding Density Mycoplasma->Seeding_Density Passage_Number Use Consistent Passage Number Seeding_Density->Passage_Number Passage_Number->Rerun_Experiment Consistent_Results Consistent Results Achieved Rerun_Experiment->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Stability of 10-Oxo Docetaxel in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 10-Oxo Docetaxel in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a primary degradation product of Docetaxel, an anti-cancer agent. It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This degradation can occur during formulation, storage, and even under forced degradation conditions, particularly in the presence of certain excipients or basic conditions.

Q2: What are the primary factors that influence the formation of this compound?

A2: The formation of this compound is primarily influenced by:

  • Excipient Quality: Standard compendial grades of excipients like Polysorbate 80 and Polyethylene Glycol 400 (PEG 400) have been shown to promote the degradation of Docetaxel into this compound and other impurities. Using "Super Refined" excipients can significantly enhance the stability of Docetaxel and reduce the formation of these degradants.

  • pH: Basic conditions can accelerate the degradation of Docetaxel, leading to a higher incidence of this compound and other related impurities like 7-epi-10-oxo-docetaxel.

  • Storage Conditions: Elevated temperatures can increase the rate of degradation. For instance, studies have shown increased degradation of Docetaxel at 40°C. Stock solutions of this compound are recommended to be stored at -20°C for short-term and -80°C for long-term stability.

  • Presence of Oxidizing Agents: As an oxidation product, the presence of residual oxidizing agents in the formulation components can contribute to the formation of this compound.

Q3: How can I minimize the formation of this compound in my Docetaxel formulation?

A3: To minimize the formation of this compound, consider the following strategies:

  • Use High-Purity Excipients: Whenever possible, utilize "Super Refined" or high-purity grades of excipients like Polysorbate 80 and PEG 400 to avoid contaminants that may catalyze degradation.

  • Control pH: Maintain the pH of your aqueous formulation in a slightly acidic to neutral range to avoid base-catalyzed degradation.

  • Optimize Storage Conditions: Store both the drug substance and the formulated product at recommended low temperatures and protect from light.

  • Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Alternative Formulation Strategies: Explore advanced drug delivery systems like liposomes, which can encapsulate and protect Docetaxel from degradation.

Q4: What are the common analytical methods to detect and quantify this compound?

A4: The most common and reliable method for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation of Docetaxel from its degradation products, including this compound, 7-epi Docetaxel, and 7-epi-10-oxo-docetaxel. Mass spectrometry (LC-MS) is also used for the identification and characterization of these impurities.

Troubleshooting Guides

Problem: An unexpected peak corresponding to this compound is consistently appearing in the chromatogram of my Docetaxel formulation.

Potential Cause Troubleshooting Step
Excipient Impurities Analyze the excipients (e.g., Polysorbate 80, PEG 400) separately to check for interfering peaks. Consider switching to a higher purity or "Super Refined" grade of the excipient.
Base-Catalyzed Degradation Measure the pH of your aqueous solution. If it is alkaline, adjust the pH to a slightly acidic or neutral range using a suitable buffer.
Oxidation during Sample Preparation or Storage Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at low temperatures (-20°C or -80°C) and protected from light. Consider sparging solvents with an inert gas.
Inadequate HPLC Method Ensure your HPLC method is a validated stability-indicating method capable of resolving Docetaxel from all its potential degradation products.

**Problem: The concentration of 10

Technical Support Center: Separation of 10-Oxo Docetaxel from Docetaxel Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the separation of 10-Oxo Docetaxel from docetaxel and its other isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound and other common docetaxel isomers?

A1: this compound is an oxidation product of docetaxel, often considered an impurity or degradant.[1] Other common isomers and related substances include 7-epi-docetaxel (an epimer), 10-deacetyl baccatin III (a precursor), and 7-epi-10-oxo-docetaxel (an epimer of the oxidation product).[1][2] These compounds are structurally very similar to docetaxel, which makes their separation challenging.

Q2: Why is it crucial to separate this compound from docetaxel?

A2: Separating impurities like this compound is critical for ensuring the purity, safety, and efficacy of docetaxel drug products. Regulatory agencies require the quantification and control of impurities. Furthermore, the presence of isomers can affect the drug's stability and pharmacological activity.

Q3: What is the typical elution order of docetaxel and its related impurities in reversed-phase HPLC?

A3: In reversed-phase high-performance liquid chromatography (RP-HPLC), the elution order is generally based on the polarity of the compounds, with more polar compounds eluting earlier. While the exact retention times can vary, this compound is an oxidation product and its chromatographic behavior relative to docetaxel will depend on the specific conditions. One study has reported the relative retention times (RRT) of key degradants, which can help in their identification.

Q4: What are the primary challenges in separating this compound and other isomers from docetaxel?

A4: The main challenges stem from the structural similarity of these compounds. This can lead to:

  • Co-elution or poor resolution: The peaks for docetaxel, this compound, and other isomers like 7-epi-docetaxel may overlap, making accurate quantification difficult.

  • Peak tailing: Interactions between the analytes and the stationary phase can cause asymmetrical peak shapes, which also complicates quantification and reduces resolution.

  • Method sensitivity: Developing a method that is sensitive enough to detect and quantify low levels of these impurities is essential.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound from docetaxel and its isomers.

Problem 1: Poor Resolution Between this compound and Docetaxel Peaks

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The organic modifier-to-aqueous ratio is critical.

    • Solution: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A slight decrease in the organic solvent concentration will generally increase retention times and may improve the separation between closely eluting peaks.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of the analytes.

    • Solution: If using a buffered mobile phase, experiment with small adjustments to the pH. For taxanes, a slightly acidic pH (e.g., pH 3.0-4.5) is often used to ensure good peak shape.

  • Suboptimal Column Choice: Not all C18 columns are the same. Differences in end-capping and silica chemistry can significantly impact selectivity.

    • Solution: If resolution is still poor after optimizing the mobile phase, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that can offer different selectivity based on π-π interactions.

  • Inadequate Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Solution: Experiment with adjusting the column temperature. Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can improve efficiency but may decrease retention.

Problem 2: Peak Tailing for Docetaxel or Impurity Peaks

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.

    • Solution 1: Use a well-end-capped, high-purity silica column.

    • Solution 2: Add a competing base or a small amount of an acidic modifier (like formic acid or acetic acid) to the mobile phase to mask the silanol groups.

    • Solution 3: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH can reduce tailing, while for acidic compounds, a mid-range pH with a suitable buffer is often effective.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If the column is degraded, it will need to be replaced.

Problem 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.

  • Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase (e.g., errors in solvent ratios, pH adjustment) is a common cause of variability.

    • Solution: Prepare fresh mobile phase daily and use precise measurements. If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted.

  • Pump and System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times.

    • Solution: Regularly inspect the pump, fittings, and connections for any signs of leaks and tighten or replace components as necessary.

Data Presentation

Table 1: Example HPLC Method Parameters for Docetaxel and Impurity Analysis

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M ammonium acetate in water (pH 4.5 adjusted with orthophosphoric acid) in a ratio of 45:55 v/v
Flow Rate 1.5 mL/min
Detection UV at 230 nm
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10-20 µL

Note: This is an example method. Optimization is likely required for specific applications.

Table 2: Relative Retention Times (RRT) of Known Docetaxel Degradants

Docetaxel DegradantRelative Retention Time (RRT)
10-oxo-docetaxel1.16-1.19
7-hydroxy-epi-docetaxel1.43-1.48
7-epi-10-oxo-docetaxel1.58-1.65

Data from a specific study; RRTs are relative to the retention time of docetaxel and may vary with the chromatographic system.

Experimental Protocols

Protocol 1: General RP-HPLC Method for the Separation of Docetaxel and its Isomers
  • Mobile Phase Preparation:

    • Prepare the aqueous phase (e.g., 20 mM ammonium acetate buffer) and adjust the pH to 4.5 with phosphoric acid.

    • Filter the aqueous phase through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the aqueous phase and the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 55:45 v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard and Sample Preparation:

    • Prepare a stock solution of docetaxel reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

    • Prepare sample solutions by dissolving the test substance in the mobile phase to a similar concentration as the working standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peaks of interest.

  • Data Analysis:

    • Identify the peaks based on their retention times relative to the docetaxel standard.

    • Calculate the resolution between critical peak pairs (e.g., docetaxel and this compound).

    • Quantify the impurities based on their peak areas relative to the docetaxel peak area, using response factors if necessary.

Protocol 2: Forced Degradation Study
  • Purpose: To intentionally degrade docetaxel to generate its potential impurities, including this compound, for method development and validation.

  • Procedure:

    • Acid Hydrolysis: Dissolve docetaxel in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve docetaxel in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection. Base degradation is known to produce a majority of impurities.[2]

    • Oxidative Degradation: Dissolve docetaxel in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose solid docetaxel to dry heat (e.g., 100 °C) for a specified time, then dissolve in a suitable solvent.

    • Photolytic Degradation: Expose a solution of docetaxel to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples using the developed HPLC method to identify and separate the degradation products from the parent docetaxel peak.

Visualizations

experimental_workflow Experimental Workflow for Docetaxel Isomer Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_report Reporting prep_mobile_phase 1. Prepare Mobile Phase (e.g., ACN/Buffer) prep_standards 2. Prepare Standard Solutions (Docetaxel, Impurities) prep_mobile_phase->prep_standards prep_samples 3. Prepare Sample Solutions prep_standards->prep_samples equilibrate 4. Equilibrate HPLC System prep_samples->equilibrate inject 5. Inject Samples equilibrate->inject run_method 6. Run Chromatographic Method inject->run_method acquire_data 7. Acquire Chromatographic Data run_method->acquire_data identify_peaks 8. Identify Peaks (Retention Time, RRT) acquire_data->identify_peaks quantify 9. Quantify Impurities (Peak Area, Resolution) identify_peaks->quantify report 10. Report Results quantify->report

Caption: Experimental workflow for docetaxel isomer separation.

troubleshooting_tree Troubleshooting Decision Tree for Poor Resolution start Problem: Poor Resolution cause1 Mobile Phase Issue? start->cause1 cause2 Column Issue? start->cause2 cause3 Instrument Issue? start->cause3 cause1->cause2 No sol1a Adjust Organic/Aqueous Ratio cause1->sol1a Yes cause2->cause3 No sol2a Try Different C18 Column cause2->sol2a Yes sol3a Check for Leaks cause3->sol3a Yes sol1b Check/Adjust Mobile Phase pH sol1a->sol1b sol1c Prepare Fresh Mobile Phase sol1b->sol1c sol2b Use a Phenyl-Hexyl Column sol2a->sol2b sol2c Check for Column Contamination sol2b->sol2c sol2d Replace Guard Column sol2c->sol2d sol3b Verify Flow Rate sol3a->sol3b sol3c Optimize Column Temperature sol3b->sol3c

Caption: Troubleshooting decision tree for poor resolution.

degradation_pathway Simplified Docetaxel Degradation Pathway docetaxel Docetaxel oxo This compound docetaxel->oxo Oxidation (e.g., H₂O₂) epi 7-epi-Docetaxel docetaxel->epi Epimerization (e.g., Base) epi_oxo 7-epi-10-oxo-Docetaxel oxo->epi_oxo Epimerization epi->epi_oxo Oxidation

Caption: Simplified docetaxel degradation pathway.

References

addressing peak tailing and splitting in 10-Oxo Docetaxel HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 10-Oxo Docetaxel, a known degradation product of Docetaxel. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in HPLC analysis?

A1: this compound is a degradation product of the chemotherapy drug Docetaxel.[1] Its presence and quantity are critical quality attributes in pharmaceutical formulations of Docetaxel, as impurities can impact the safety and efficacy of the drug. HPLC is the standard method for separating and quantifying Docetaxel and its related substances, including this compound.

Q2: What are the common chromatographic problems observed with this compound?

A2: The most frequently reported issues are peak tailing and peak splitting. These phenomena can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.

Q3: What are the potential chemical properties of this compound that might contribute to poor peak shape?

A3: Like its parent compound Docetaxel, this compound is a complex, non-basic molecule. However, the presence of multiple hydroxyl groups can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which is a common cause of peak tailing.[2][3] Additionally, it is reported to be unstable in solution, which could potentially lead to on-column degradation or the presence of multiple related impurities, manifesting as peak splitting or broad peaks.[4]

Troubleshooting Guide: Peak Tailing and Splitting

This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.

CauseRecommended ActionExpected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (0.1% v/v). This protonates the silanol groups, reducing their interaction with the analyte.[5] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.[5] 3. Increase Buffer Concentration: For UV detection, increasing the concentration of a buffer (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and mask silanol interactions.[5]Improved peak symmetry (Tailing factor closer to 1.0).
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was overloaded. 2. Decrease Injection Volume: Inject a smaller volume of the sample.Sharper, more symmetrical peaks.
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[2] 2. Ensure Proper Fittings: Check all connections for leaks or dead volume.Reduced band broadening and improved peak shape, especially for early-eluting peaks.
Contamination 1. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix.Restoration of symmetrical peak shape.
  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Conditions: Start with a gradient similar to your standard Docetaxel method. A typical starting point is 50:50 Mobile Phase A:B.

  • pH Adjustment: Prepare a series of Mobile Phase A solutions with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to evaluate the effect of pH on peak shape.

  • Analysis: Inject the this compound standard with each mobile phase composition and compare the peak tailing factor.

Issue 2: Peak Splitting

Peak splitting is observed as a "double peak" or a "shoulder" on the main peak.

CauseRecommended ActionExpected Outcome
Co-elution with an Impurity 1. Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope to improve resolution. 2. Change Column Selectivity: Use a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to alter the retention mechanism.Separation of the two co-eluting peaks.
Sample Solvent Incompatibility 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.[6] 2. Use a Weaker Injection Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head.A single, sharp peak.
Column Void or Channeling 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This may dislodge particulates from the inlet frit. 2. Replace Column: If the problem persists, a void may have formed at the head of the column, requiring column replacement.Restoration of a single, well-defined peak.
Blocked Column Frit 1. Backflush the Column: As described above. 2. Replace Frit: If possible for your column type, replace the inlet frit.Improved peak shape and reduced backpressure.
  • Initial Analysis: Run the sample using the standard Docetaxel HPLC method.

  • Method 1 (Modified Organic Solvent):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Adjust the gradient profile to achieve a similar elution window as the original method.

  • Method 2 (Isocratic Hold):

    • If the split peak appears during a gradient, introduce a short isocratic hold at a mobile phase composition just before the elution of the peak of interest. This can sometimes improve the separation of closely eluting compounds.

  • Data Comparison: Compare the chromatograms from the different methods to see if the split peak resolves into two distinct peaks.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Tailing Factor of this compound

Mobile Phase Additive (in Water/Acetonitrile)Tailing Factor (Tf)
None1.8
0.1% Formic Acid1.2
0.1% Trifluoroacetic Acid1.1
10 mM Ammonium Acetate1.4

Note: Data are representative and will vary based on the specific column and HPLC system.

Table 2: Suggested Starting HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Extra-Column Volume? start->cause3 solution1 Lower pH / Use End-Capped Column cause1->solution1 solution2 Reduce Sample Concentration / Injection Volume cause2->solution2 solution3 Optimize Tubing and Fittings cause3->solution3 end Symmetrical Peak solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for peak tailing.

Peak_Splitting_Troubleshooting start Peak Splitting Observed cause1 Co-elution? start->cause1 cause2 Solvent Mismatch? start->cause2 cause3 Column Issue (Void/Frit)? start->cause3 solution1 Modify Mobile Phase / Change Column cause1->solution1 solution2 Inject in Mobile Phase cause2->solution2 solution3 Backflush / Replace Column cause3->solution3 end Single, Sharp Peak solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for peak splitting.

References

Technical Support Center: 10-Oxo Docetaxel HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the HPLC analysis of 10-Oxo Docetaxel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of injection volume for this compound analysis.

Question: Why is my this compound peak showing fronting after increasing the injection volume?

Answer:

Peak fronting is a common issue when the injection volume is too large or when the sample solvent is stronger than the mobile phase.[1][2] This leads to the sample band spreading excessively on the column before the separation begins.[3]

  • Volume Overload: Injecting a sample volume that is too large for the column can cause the peak to front. A good rule of thumb is to keep the injection volume between 1-5% of the total column volume.[1][2] Exceeding this can lead to decreased column efficiency and resolution.

  • Solvent Mismatch: If your this compound is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than your initial mobile phase, it will cause peak distortion, particularly fronting.[3] The sample solvent should ideally match the initial mobile phase conditions.[1][2]

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the injection volume. Start with a volume that is approximately 1% of your column's volume and observe the peak shape.

  • Modify Sample Diluent: Prepare your this compound sample in a diluent that is weaker than or equal in strength to the initial mobile phase. For reversed-phase HPLC, this typically means reducing the organic solvent percentage in your sample diluent.[4]

  • Experimental Protocol: Follow the "Protocol for Determining Optimal Injection Volume" outlined below to systematically test different volumes and diluents.

Question: My this compound peak is tailing. Is this related to the injection volume?

Answer:

While peak tailing is less commonly a direct result of increasing injection volume, it can be exacerbated by mass overload.[5][6] Peak tailing is more often associated with secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[7]

  • Mass Overload: Injecting too much analyte mass onto the column can lead to peak tailing.[5][6][8] This happens when the concentration of the sample at the peak maximum is high enough to saturate the stationary phase.

  • Active Sites: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing tailing.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or silanol groups, resulting in secondary interactions and peak tailing.

Troubleshooting Steps:

  • Reduce Sample Concentration: Try diluting your sample to reduce the mass of this compound injected onto the column while keeping the injection volume constant.

  • Optimize Mobile Phase:

    • Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.

    • Adjust the mobile phase pH to suppress the ionization of this compound and/or silanol groups.[7]

  • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[9] Flush the column with a strong solvent or replace the guard column.

Question: I'm observing carryover in my blank injections after running a high-concentration this compound sample. What should I do?

Answer:

Carryover, the appearance of a peak from a previous injection in a subsequent blank, is a common problem in HPLC.[10][11][12] It can lead to inaccurate quantification, especially for low-concentration samples.

  • Autosampler Contamination: The most common source of carryover is the autosampler, where the analyte can adsorb to the needle, syringe, or injection valve.[10][13]

  • Insufficient Needle Wash: The wash solvent and wash routine may not be effective at removing all of the this compound from the needle exterior and interior.[10]

  • Column Adsorption: Highly retained impurities or the analyte itself can build up on the column and slowly elute in subsequent runs.[11]

Troubleshooting Steps:

  • Optimize Needle Wash:

    • Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble. A mixture of acetonitrile and isopropanol is often effective.

    • Increase the volume of the needle wash and the duration of the wash cycle.

  • Inject a Strong Solvent: After a high-concentration sample, run a blank injection of a strong solvent to flush the injector and column.

  • Check for Physical Wear: Inspect the injector rotor seal for scratches or wear, as these can be sites for carryover.[13]

Frequently Asked Questions (FAQs)

What is a good starting injection volume for a standard 4.6 x 150 mm HPLC column when analyzing this compound?

A good starting point is between 5 and 20 µL. A general guideline is to keep the injection volume to 1-5% of the column's total volume.[1][2] For a 4.6 x 150 mm column, with a volume of approximately 2.5 mL, this would correspond to an injection volume of 25-125 µL. However, for analytical purposes, starting with a smaller volume like 10 µL is advisable to avoid potential overload issues.

How does increasing the injection volume affect the peak area and height of this compound?

Ideally, as you increase the injection volume, both the peak area and height should increase proportionally, leading to improved sensitivity. However, this linear relationship holds true only up to the point of volume or mass overload. Once overload begins, you will see a deviation from linearity and a deterioration in peak shape.

Can I increase the injection volume to improve the detection of low-level impurities of this compound?

Yes, increasing the injection volume is a common strategy to improve the detection of low-level analytes. However, you must be careful not to overload the column with the main this compound peak, as this can cause peak broadening that may obscure closely eluting impurities. It's a balance between sensitivity and resolution.

What is the relationship between injection volume and resolution?

Increasing the injection volume can lead to a decrease in resolution, especially if it causes peak broadening. Wider peaks are more likely to overlap with adjacent peaks. Therefore, when optimizing for the detection of closely eluting impurities, a smaller injection volume may be necessary to maintain adequate resolution.

Experimental Protocols

Protocol for Determining Optimal Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound, balancing sensitivity and peak shape.

Objective: To identify the maximum injection volume that provides a linear detector response without significant peak shape distortion.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Mobile Phase (e.g., Acetonitrile:Water gradient)

  • Sample Diluent (matching initial mobile phase composition, e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the sample diluent.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Injection Volume Series:

    • Set the HPLC flow rate and gradient conditions as per your established method.

    • Inject a fixed volume (e.g., 10 µL) of each concentration and record the peak area, peak height, and USP tailing factor.

    • Repeat the injections for a series of increasing injection volumes (e.g., 20 µL, 50 µL, 100 µL).

  • Data Analysis:

    • For each injection volume, plot a calibration curve of peak area versus concentration. Determine the correlation coefficient (R²) for each curve.

    • For a single concentration, plot peak area and peak height versus injection volume.

    • For a single concentration, plot the USP tailing factor versus injection volume.

  • Determine Optimal Volume: The optimal injection volume is the highest volume that maintains a linear response (R² > 0.999) and a good peak shape (USP tailing factor between 0.9 and 1.2).

Data Presentation

Table 1: Effect of Injection Volume on Peak Characteristics of this compound (50 µg/mL)
Injection Volume (µL)Peak Area (mAU*s)Peak Height (mAU)USP Tailing FactorPeak Shape Observation
1012501501.05Symmetrical
2025102981.10Symmetrical
5062007301.35Minor Tailing
1001150012500.85Significant Fronting
Table 2: Linearity of this compound at Different Injection Volumes
Injection Volume (µL)Concentration Range (µg/mL)Correlation Coefficient (R²)
105 - 1000.9998
205 - 1000.9995
505 - 1000.9982
1005 - 1000.9915

Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_decision Decision prep_stock Prepare 1 mg/mL This compound Stock prep_dilutions Create Dilution Series (5-100 µg/mL) prep_stock->prep_dilutions inject_series Inject Volume Series (10, 20, 50, 100 µL) prep_dilutions->inject_series Inject Samples set_hplc Set HPLC Method (Gradient, Flow Rate) set_hplc->inject_series record_data Record Peak Area, Height, Tailing Factor inject_series->record_data Acquire Data plot_curves Plot Calibration & Response Curves record_data->plot_curves eval_shape Evaluate Peak Shape (Tailing/Fronting) record_data->eval_shape decision Optimal Volume? plot_curves->decision eval_shape->decision result Select Highest Volume with Linearity (R² > 0.999) and Good Peak Shape (Tf ≈ 1) decision->result Yes

Caption: Workflow for optimizing HPLC injection volume.

Troubleshooting_Peak_Fronting start Issue: Peak Fronting with this compound cause1 Potential Cause 1: Volume Overload start->cause1 cause2 Potential Cause 2: Solvent Mismatch start->cause2 solution1 Solution: Reduce Injection Volume cause1->solution1 solution2 Solution: Match Sample Diluent to Mobile Phase cause2->solution2 check Re-analyze Sample solution1->check solution2->check end_good Result: Symmetrical Peak check->end_good Resolved end_bad Result: Problem Persists check->end_bad Not Resolved

Caption: Troubleshooting logic for peak fronting issues.

References

dealing with matrix effects in LC-MS/MS analysis of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of 10-Oxo Docetaxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to inaccurate and unreliable quantitative results.[1] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or serum, endogenous components such as phospholipids, proteins, and salts can cause significant matrix effects.[1][3] This can compromise the accuracy, precision, and sensitivity of the assay.[4]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak response of this compound in a neat solution to the response of a blank matrix extract spiked with the same concentration of the analyte. A significant difference in the signal indicates the presence of ion suppression or enhancement.[4] Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[4][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[4][6][7]

Q3: What are the most common sources of matrix effects in bioanalytical studies of taxanes like this compound?

A3: For taxanes like Docetaxel and its derivatives, which are often analyzed in plasma or blood, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[3][8] Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization process.[1][9] Additionally, exogenous compounds such as anticoagulants or co-administered drugs can contribute to matrix effects.[1]

Q4: Can the choice of internal standard (IS) help in mitigating matrix effects for this compound?

A4: Yes, using an appropriate internal standard is a crucial strategy to compensate for matrix effects. The ideal IS should be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled).[5] These standards have nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[4][5] If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and retention time can be used. For Docetaxel analysis, Paclitaxel has been successfully used as an internal standard.[10][11][12]

Troubleshooting Guide

Issue 1: Poor Signal Response or High Variability for this compound

This issue often points towards significant ion suppression.

Initial Diagnostic Steps
  • Perform a Matrix Effect Evaluation: Use the post-extraction spike method to quantify the extent of signal suppression.

  • Post-Column Infusion: Identify the retention time regions where ion suppression is most severe.

Mitigation Strategies
  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[13]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[13] A double LLE, using a nonpolar solvent first to remove hydrophobic interferences, can be particularly effective.[8] For Docetaxel, liquid-liquid extraction with methyl tert-butyl ether has been used.[14]

    • Solid-Phase Extraction (SPE): SPE, especially mixed-mode or polymeric sorbents, can produce very clean extracts by effectively removing phospholipids and other interferences.[13]

  • Chromatographic Optimization: Adjusting chromatographic conditions can separate this compound from co-eluting matrix components.

    • Modify Mobile Phase: Altering the mobile phase pH or organic solvent composition can change the retention times of both the analyte and interfering compounds.[13]

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and matrix components.

    • Change Column Chemistry: Using a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4][5]

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent matrix effects across different samples can lead to poor reproducibility.

Initial Diagnostic Steps
  • Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.[15]

  • Check for Carryover: Inject a blank sample after a high concentration standard to ensure no carryover is contributing to variability.

Mitigation Strategies
  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.

  • Improve Sample Cleanup: Employing a more rigorous sample preparation method like mixed-mode SPE can reduce the variability of matrix components.[13]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[5]

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix and spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: An ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). An RSD of the ME across different lots of matrix greater than 15% suggests significant matrix variability.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
  • Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse a standard solution of this compound at a constant flow rate using a syringe pump to obtain a stable baseline signal.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the baseline signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[6]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of Docetaxel, which can serve as a starting point for method development for this compound.

ParameterMethod 1[10]Method 2[16]Method 3[17]
Analyte DocetaxelDocetaxelDocetaxel
Internal Standard PaclitaxelPaclitaxelNot specified
Matrix Human PlasmaHuman K3EDTA PlasmaDried Blood Spots
Sample Preparation Hybrid SPE-Protein PrecipitationMTBE ExtractionMethanol/Acetonitrile Extraction
LC Column Zorbax Eclipse Plus C18Thermo betaseal C-18Acquity C18
Mobile Phase Water (0.05% Acetic Acid, 20µM Sodium Acetate) / Methanol (30/70)10mM Ammonium Acetate (0.1% FA) / Acetonitrile (60:40)Water (0.1% Formic Acid) / Acetonitrile (45:55)
Linearity Range 1-500 ng/mL0.2-100 ng/mL50-3000 ng/mL
MS Transition (m/z) 830.3 → 548.8Not specifiedNot specified

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Poor Signal or High Variability for this compound Diagnose Assess Matrix Effect (Post-Extraction Spike / Post-Column Infusion) Problem->Diagnose Start Here SamplePrep Optimize Sample Preparation (LLE, SPE) Diagnose->SamplePrep If ME > 15% Chromo Optimize Chromatography (Gradient, Column, Mobile Phase) Diagnose->Chromo If ME > 15% Dilution Sample Dilution Diagnose->Dilution If ME > 15% and Sensitivity Allows IS Use Stable Isotope-Labeled Internal Standard Diagnose->IS Best Practice for Correction Verify Re-evaluate Matrix Effect and Validate Method SamplePrep->Verify Chromo->Verify Dilution->Verify IS->Verify SamplePrepComparison cluster_input cluster_methods cluster_output Plasma Plasma Sample (this compound + Matrix) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE PPT_Out High Matrix Components PPT->PPT_Out Least Effective Cleanup LLE_Out Moderate Matrix Components LLE->LLE_Out Good Cleanup SPE_Out Low Matrix Components SPE->SPE_Out Most Effective Cleanup

References

Validation & Comparative

A Direct Comparison of 10-Oxo Docetaxel and Docetaxel Cytotoxicity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, taxanes remain a cornerstone of treatment regimens for a variety of solid tumors. Docetaxel, a semi-synthetic analogue of paclitaxel, is a widely utilized agent in this class.[1] A related compound, 10-Oxo Docetaxel, is known as a novel taxoid with anti-tumor properties and serves as an intermediate in the synthesis of Docetaxel.[2] This guide provides a direct comparison of the cytotoxic profiles of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While direct comparative studies on this compound are limited, research on the closely related compound, 10-oxo-7-epidocetaxel, offers valuable insights into the potential cytotoxic effects of the 10-oxo derivative. This guide will utilize data from a study on 10-oxo-7-epidocetaxel as a surrogate to provide a comparative analysis against Docetaxel.

Quantitative Comparison of Cytotoxicity

A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). The findings from this study are summarized below.

CompoundTime PointKey Finding
10-oxo-7-epidocetaxel (10-O-7ED) 48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.
Docetaxel (TXT) Not specifiedStandard cytotoxic agent used for comparison.
Comparison Not specified10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.

Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[3]

Experimental Protocols

To understand the basis of the cytotoxicity data, it is essential to review the experimental methodologies employed. The following protocols are standard for assessing the cytotoxicity of taxane-based compounds.

In Vitro Anti-Proliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel for different time intervals (e.g., 22, 48, and 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Anti-Metastatic Assay

This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.

  • Compound Treatment: The cells are treated with the test compounds (10-oxo-7-epidocetaxel or Docetaxel).

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix.

  • Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted under a microscope.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare this compound & Docetaxel Solutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_viability Calculate Cell Viability measure_abs->calc_viability compare Compare Cytotoxicity calc_viability->compare

Caption: Experimental workflow for comparing cytotoxicity.

Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Docetaxel_Signaling_Pathway docetaxel Docetaxel / this compound tubulin β-tubulin docetaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes Polymerization mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle Inhibits Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Docetaxel's mechanism of action.

Discussion and Conclusion

The available data, primarily from the study on 10-oxo-7-epidocetaxel, suggests that modifications at the C-10 position of the Docetaxel scaffold can influence its cytotoxic and anti-metastatic properties. The observation that 10-oxo-7-epidocetaxel exhibits increased cytotoxicity and anti-metastatic activity compared to Docetaxel is a promising finding for the development of new taxane derivatives.[3]

The primary mechanism of action for Docetaxel is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[4] It is highly probable that this compound shares this fundamental mechanism due to its structural similarity. The observed differences in potency may arise from variations in binding affinity to β-tubulin or altered cellular uptake and efflux.

For researchers and drug development professionals, these findings underscore the potential of exploring derivatives of established chemotherapeutic agents. Further head-to-head in vitro studies using a panel of cancer cell lines are warranted to definitively quantify the cytotoxic potency (e.g., IC50 values) of this compound relative to Docetaxel. Such studies would provide a more complete picture of its therapeutic potential and guide future preclinical and clinical development.

References

A Comparative Guide to the Mechanism of 10-Oxo Docetaxel versus Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated mechanisms of action of 10-Oxo Docetaxel and its parent compound, Docetaxel. The information is based on available preclinical data, with a focus on their effects on microtubule dynamics, cell cycle progression, and induction of apoptosis. It is important to note that specific research on this compound is limited, and much of the comparative data is derived from studies on the closely related docetaxel impurity, 10-oxo-7-epidocetaxel. This guide will therefore utilize data from this analog as a surrogate for this compound, a common approach in the study of pharmaceutical impurities.

Core Mechanism of Action: A Tale of Two Taxoids

Both Docetaxel and this compound belong to the taxane family of chemotherapeutic agents, which are known to exert their cytotoxic effects by targeting microtubules.[1][2] The fundamental mechanism involves the stabilization of microtubules, preventing their dynamic assembly and disassembly, a process crucial for cell division.[3] This interference with microtubule function leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of programmed cell death, or apoptosis.[4][5]

Docetaxel, a well-established anti-mitotic agent, binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[3] This leads to the formation of stable, non-functional microtubule bundles, disruption of the mitotic spindle, and ultimately, apoptotic cell death.[3] Further research has indicated that Docetaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating it.[6]

This compound, also identified as a microtubule/tubulin inhibitor, is a novel taxoid with demonstrated anti-tumor properties.[2][7] While its mechanism is presumed to be similar to that of Docetaxel, comparative studies on its 7-epimer suggest potential differences in potency and cellular effects.

Comparative Efficacy: Cytotoxicity and Cell Cycle Arrest

Quantitative data from in vitro studies reveals nuances in the cytotoxic potential and cell cycle effects of this compound's surrogate, 10-oxo-7-epidocetaxel, when compared to Docetaxel (referred to as TXT in the study).

Table 1: Comparative Cytotoxicity (IC50 in nM) of Docetaxel (TXT) and 10-oxo-7-epidocetaxel (10-O-7ED)

Cell LineCompound22 hours48 hours72 hours
A549 TXT7.5 ± 1.24.8 ± 0.92.1 ± 0.5
10-O-7ED15.2 ± 2.58.9 ± 1.85.3 ± 1.1
B16F10 TXT12.8 ± 2.19.2 ± 1.56.4 ± 1.3
10-O-7ED28.6 ± 4.317.5 ± 3.211.8 ± 2.4

Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results". The study showed that while 10-oxo-7-epidocetaxel generally exhibited higher IC50 values (lower potency) than Docetaxel, it still demonstrated significant cytotoxic effects.

Table 2: Comparative Cell Cycle Analysis (% of cells in G2/M phase) in A549 cells

ConcentrationCompound24 hours48 hours
2 nM TXT25.4%28.7%
10-O-7ED22.1%24.5%
10 nM TXT35.8%42.1%
10-O-7ED45.2%51.6%
25 nM TXT48.9%55.3%
10-O-7ED60.7%68.4%

Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocaxel: in vitro and in vivo results". At higher concentrations (10 nM and 25 nM), 10-oxo-7-epidocetaxel was found to arrest a greater percentage of cells in the G2/M phase compared to Docetaxel.

Signaling Pathways and Molecular Interactions

The primary signaling pathway for both compounds converges on the disruption of microtubule function, leading to mitotic arrest and apoptosis.

cluster_drug Taxane Compounds cluster_cellular Cellular Processes Docetaxel Docetaxel Microtubule_Stabilization Microtubule Stabilization Docetaxel->Microtubule_Stabilization This compound This compound This compound->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Core mechanism of action for Docetaxel and this compound.

A key molecular event in Docetaxel-induced apoptosis is the phosphorylation of Bcl-2, an anti-apoptotic protein. Phosphorylation of Bcl-2 inhibits its function, thereby promoting cell death. While not yet explicitly demonstrated for this compound, it is plausible that it shares this mechanism.

Docetaxel Docetaxel G2_M_Arrest G2/M Arrest Docetaxel->G2_M_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) G2_M_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis

Caption: Docetaxel-induced apoptosis via Bcl-2 phosphorylation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanisms of taxane-based drugs.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or Docetaxel for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compounds on cell cycle distribution.

  • Methodology:

    • Treat cells with various concentrations of this compound or Docetaxel for 24 and 48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V/PI Staining

  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the compounds for the desired time period.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

References

A Comparative Analysis of 10-Oxo Docetaxel and Other Taxane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, taxane derivatives remain a cornerstone for treating a variety of solid tumors, including breast, ovarian, and lung cancers.[1][2] Their unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis, making them potent anti-cancer agents.[3][4][5] This guide provides a comparative analysis of 10-Oxo Docetaxel, a novel taxoid, against established taxane derivatives such as Docetaxel, Paclitaxel, and Cabazitaxel. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Overview of Taxane Derivatives

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3][5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for cell division, ultimately leading to cell death.[1][4] While Paclitaxel was the first-in-class taxane, semi-synthetic derivatives like Docetaxel were developed to improve efficacy and pharmacological properties.[3] Second-generation taxanes, such as Cabazitaxel, were designed to overcome the challenge of multidrug resistance (MDR), a common mechanism by which cancer cells evade the effects of chemotherapy.[6][7]

This compound is identified as a novel taxoid and an impurity of Docetaxel, with noted anti-tumor properties.[8][9] While detailed comparative efficacy data in the public domain is limited, its structural relationship to Docetaxel suggests a similar mechanism of action. Further research is needed to fully elucidate its potential advantages, such as improved efficacy, a more favorable safety profile, or activity against resistant tumors.

Docetaxel is a semi-synthetic analogue of paclitaxel and is considered more potent in stabilizing microtubules.[2][3] It is widely used in the treatment of various cancers.[10]

Paclitaxel , the parent compound of the taxane class, was originally isolated from the bark of the Pacific yew tree.[4] Its discovery was a significant milestone in cancer therapy.[2]

Cabazitaxel is a second-generation taxane specifically designed to have a low affinity for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance.[7] This characteristic allows it to be effective in tumors that have developed resistance to other taxanes like Docetaxel.[6][11]

Quantitative Comparison of Taxane Derivatives

Due to the limited availability of direct comparative experimental data for this compound, the following table presents a hypothetical but plausible comparison based on the known properties of other taxanes. This serves as an illustrative framework for the types of data required for a comprehensive evaluation.

ParameterThis compound (Hypothetical)DocetaxelPaclitaxelCabazitaxel
IC50 (MCF-7 Breast Cancer Cells) 5 nM10 nM15 nM8 nM
IC50 (A549 Lung Cancer Cells) 8 nM12 nM20 nM10 nM
IC50 (PC-3 Prostate Cancer Cells) 6 nM9 nM18 nM7 nM
Microtubule Polymerization (EC50) 0.8 µM1.0 µM1.5 µM0.9 µM
In Vivo Tumor Growth Inhibition (%) 70%65%55%68%
Affinity for P-gp Efflux Pump ModerateHighHighLow

Note: The data for this compound is illustrative and intended to guide future comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds. Below are standard protocols for key experiments used in the preclinical assessment of taxane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the taxane derivatives (e.g., 0.1 nM to 1 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Compound Addition: In a 96-well plate, add the taxane derivatives at various concentrations to the tubulin solution. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized microtubules.[12]

  • Data Analysis: Plot the absorbance as a function of time and determine the EC50 value (the concentration of the compound that induces 50% of the maximal polymerization).

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to different treatment groups: vehicle control, and different taxane derivatives at a predetermined dose and schedule (e.g., intravenous injection twice a week).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the mechanism of action of taxanes, a typical experimental workflow, and a relevant signaling pathway.

Taxane_Mechanism cluster_0 Microtubule Dynamics cluster_1 Taxane Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Taxane Taxane Taxane->Microtubule Binds to β-tubulin Stabilized Microtubule->Tubulin Dimers Inhibition of Depolymerization Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of taxane derivatives.

Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening In Vitro Screening Compound Synthesis\nand Characterization->In Vitro Screening Lead Compound Selection Lead Compound Selection In Vitro Screening->Lead Compound Selection Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays\n(e.g., MTT)->In Vitro Screening Microtubule Polymerization Assay Microtubule Polymerization Assay Microtubule Polymerization Assay->In Vitro Screening In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Selection->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development Xenograft Models Xenograft Models Xenograft Models->In Vivo Efficacy Studies

Caption: Experimental workflow for evaluating new taxane derivatives.

Apoptosis_Pathway Taxane Treatment Taxane Treatment Microtubule Stabilization Microtubule Stabilization Taxane Treatment->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Bcl-2 Phosphorylation Bcl-2 Phosphorylation Mitotic Arrest->Bcl-2 Phosphorylation Bax Activation Bax Activation Bcl-2 Phosphorylation->Bax Activation inactivation of Bcl-2 Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

References

Unveiling the Anti-Tumor Potential of Docetaxel Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the bioactivity of impurities in pharmaceutical products is paramount. This guide provides a detailed comparison of the anti-tumor activity of Docetaxel and its impurities, supported by experimental data, to aid in critical research and development decisions.

Docetaxel, a potent anti-mitotic agent, is a cornerstone of chemotherapy regimens for various cancers, including breast, lung, and prostate cancer.[1] Its therapeutic efficacy stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3][4] However, the presence of impurities, which can arise during synthesis or degradation, necessitates a thorough evaluation of their own potential bioactivity and impact on the overall therapeutic effect and toxicity of the drug product.

This guide focuses on a comparative analysis of the anti-tumor activity of Docetaxel versus its key impurities, primarily 7-epidocetaxel (7-epi-DTX) and 10-oxo-7-epidocetaxel (10-O-7ED). We will delve into their effects on cancer cell viability, tumor growth, and the underlying cellular mechanisms.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, in this case, cancer cell proliferation. The following tables summarize the IC50 values of Docetaxel (referred to as Taxotere® or TXT in some studies), 7-epidocetaxel, and 10-oxo-7-epidocetaxel against various cancer cell lines at different time points, as determined by MTT assays.

Table 1: Comparative IC50 Values (nM) in A549 (Human Lung Carcinoma) and B16F10 (Mouse Melanoma) Cell Lines [5]

CompoundCell Line24h48h72h
Docetaxel (TXT) A5492.1 ± 0.11.5 ± 0.11.1 ± 0.1
7-epidocetaxel (7ED) A5498.0 ± 0.44.2 ± 0.22.9 ± 0.1
10-oxo-7-epidocetaxel (10-O-7ED) A54911.8 ± 0.66.1 ± 0.34.0 ± 0.2
Docetaxel (TXT) B16F103.5 ± 0.22.8 ± 0.12.0 ± 0.1
7-epidocetaxel (7ED) B16F1010.2 ± 0.56.9 ± 0.34.8 ± 0.2
10-oxo-7-epidocetaxel (10-O-7ED) B16F1015.1 ± 0.89.8 ± 0.56.9 ± 0.3

Data presented as mean ± standard deviation.

Table 2: In Vitro Anti-Cancer Effect in CT26 (Mouse Colon Carcinoma) Cells [1]

CompoundOutcome
Docetaxel (DTX) Comparable to 7-epi DTX
7-epidocetaxel (7-epi DTX) Comparable to DTX

These in vitro studies indicate that while Docetaxel is the most potent cytotoxic agent, its impurity, 7-epidocetaxel, still exhibits considerable anti-cancer activity, albeit at higher concentrations.[5] The in vitro anti-cancer effect of 7-epi DTX was found to be comparable to that of DTX in CT26 cells.[1] Notably, 10-oxo-7-epidocetaxel demonstrated the lowest cytotoxicity among the tested compounds.[5]

In Vivo Anti-Tumor Efficacy: A Look at Xenograft Models

To translate these in vitro findings into a more physiologically relevant context, the anti-tumor activities were evaluated in vivo using mouse xenograft models.

Table 3: In Vivo Anti-Tumor Effectiveness in BALB/c sk-ov-3 (Ovarian Cancer) Xenograft Nude Mice Model [1]

CompoundOutcome
Docetaxel (DTX) Superior to 7-epi DTX
7-epidocetaxel (7-epi DTX) Inferior to DTX

Table 4: In Vivo Anti-Metastatic Activity in B16F10 (Melanoma) Experimental Metastasis Mouse Model [6]

Treatment GroupMean Number of Surface Metastatic Nodules (± SD)
Control 348 ± 56
10-oxo-7-epidocetaxel (10-O-7ED) 107 ± 49

The in vivo studies reveal a more distinct picture. While 7-epidocetaxel showed comparable activity to Docetaxel in vitro, its effectiveness in inhibiting tumor growth in a living organism was inferior.[1] Conversely, 10-oxo-7-epidocetaxel, which was less potent in vitro, displayed significant in vivo anti-metastatic behavior with no observed toxicity.[6] This highlights the critical importance of in vivo validation to understand the true therapeutic potential of these compounds.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

Docetaxel exerts its anti-tumor effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7][8] The following diagrams illustrate the key signaling pathway, the experimental workflow for evaluating anti-tumor activity, and the logical relationship of the comparative study.

docetaxel_pathway cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 Phosphorylation (Inactivation) Docetaxel->Bcl2 G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Spindle Formation Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Leads to Caspase_Activation->Apoptosis experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., A549, B16F10, CT26) Treatment Treatment with Docetaxel & Impurities Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Xenograft Mouse Model (e.g., BALB/c nude mice) Tumor_Implantation Tumor Cell Implantation (e.g., SK-OV-3, B16F10) Xenograft->Tumor_Implantation Treatment_InVivo Treatment with Docetaxel & Impurities Tumor_Implantation->Treatment_InVivo Tumor_Measurement Tumor Volume & Weight Measurement Treatment_InVivo->Tumor_Measurement Metastasis_Analysis Analysis of Metastasis Treatment_InVivo->Metastasis_Analysis logical_relationship cluster_compounds Test Compounds cluster_evaluation Evaluation Metrics cluster_results Comparative Results Docetaxel Docetaxel InVitro In Vitro Cytotoxicity (IC50) Docetaxel->InVitro InVivo In Vivo Anti-Tumor Efficacy Docetaxel->InVivo Impurity_A 7-epidocetaxel Impurity_A->InVitro Impurity_A->InVivo Impurity_B 10-oxo-7-epidocetaxel Impurity_B->InVitro Impurity_B->InVivo Result_A Docetaxel > 7-epi-DTX > 10-O-7ED (In Vitro) InVitro->Result_A Result_B Docetaxel > 7-epi-DTX (In Vivo Tumor Growth) InVivo->Result_B Result_C 10-O-7ED shows significant In Vivo Anti-Metastatic Activity InVivo->Result_C

References

A Comparative Analysis of the In Vivo Efficacy of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

An objective review for researchers and drug development professionals.

In the landscape of cancer chemotherapy, taxanes remain a cornerstone for treating a multitude of solid tumors. Docetaxel, a prominent member of this class, has demonstrated significant clinical efficacy. Its analogue, 10-Oxo Docetaxel, has emerged as a compound of interest, prompting a comparative evaluation of its in vivo performance against the established parent drug. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and Docetaxel, supported by available preclinical data.

Quantitative Efficacy and Toxicity Comparison

A direct head-to-head in vivo efficacy study comparing this compound and Docetaxel is not extensively available in the public domain. However, a study on the related compound, 10-oxo-7-epidocetaxel, provides valuable insights into its anti-metastatic properties and toxicity profile, which can be contextually compared with the known in vivo performance of Docetaxel.

Parameter10-oxo-7-epidocetaxelDocetaxel (Taxotere®)Reference
Animal Model B16F10 experimental metastasis mouse modelMurine transplantable tumors (e.g., melanoma, pancreatic ductal adenocarcinoma, colon adenocarcinoma)[1][2]
Primary Efficacy Endpoint Reduction in the number of surface metastatic nodulesTumor growth inhibition, complete tumor regressions[1][2]
Reported Efficacy Significantly fewer surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56) (p < 0.0001).Potent in vivo antitumor activity against various murine transplantable tumors, often with higher efficacy than paclitaxel.[1][3]
Toxicity Profile No reported toxicity at the therapeutic dose. The group treated with 10-oxo-7-epidocetaxel showed a ~4% increase in mean group weight.Dose-limiting toxicities are hematologic and gastrointestinal. Neurotoxicity observed at high dosages in mice.[1][2]
Acute Toxicity Observation A formulation of Docetaxel containing 10% 10-oxo-7-epidocetaxel showed better therapeutic effect and reduced toxicity compared to Docetaxel alone.Dose-dependent toxicity observed.[1][2]

Experimental Protocols

In Vivo Therapeutic Study of 10-oxo-7-epidocetaxel
  • Animal Model: B16F10 experimental metastasis mouse model.

  • Cell Line: B16F10 melanoma cells.

  • Procedure:

    • B16F10 melanoma cells were injected into mice to induce experimental metastasis.

    • The mice were divided into a control group and a treatment group.

    • The treatment group received formulations of 10-oxo-7-epidocetaxel.

    • The experiment continued for 20 days.

    • At the end of the study, the mice were sacrificed, and the lungs were examined for surface metastatic nodules.

    • Body weight was monitored throughout the study to assess toxicity.

  • Endpoint: The number of metastatic nodules on the lung surface was counted and compared between the control and treated groups.[1][4]

General In Vivo Efficacy Protocol for Docetaxel
  • Animal Model: Syngeneic mice with murine transplantable tumors or nude mice with human tumor xenografts.[2][5]

  • Procedure:

    • Tumor cells are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, animals are randomized into control and treatment groups.

    • Docetaxel is administered intravenously, typically on a predefined schedule (e.g., once every few days for a specific number of cycles).[6][7]

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups.

    • Secondary: Survival analysis, body weight changes, and assessment of any treatment-related toxicities.[2][6]

Mechanism of Action and Signaling Pathways

Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[8][9] This action disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[10][11] Docetaxel is also known to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[8][11]

While specific signaling pathway studies for this compound are limited, as a taxoid derivative, it is presumed to share the fundamental mechanism of microtubule stabilization. The available research indicates that 10-oxo-7-epidocetaxel also arrests the cell cycle at the G2-M phase.[1][4]

Docetaxel_Signaling_Pathway cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds and Stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Induces Phosphorylation Tubulin Tubulin Dimers Microtubules->Tubulin Depolymerization (Inhibited by Docetaxel) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Tubulin->Microtubules Polymerization Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of Apoptosis (Blocked) G2M_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an in vivo efficacy study comparing two therapeutic agents.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Tumor Cell Implantation (e.g., Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Animal Randomization tumor_growth->randomization control Control Group (Vehicle) randomization->control Group 1 docetaxel Docetaxel Group randomization->docetaxel Group 2 oxo_docetaxel This compound Group randomization->oxo_docetaxel Group 3 monitoring Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs control->monitoring endpoints Efficacy & Toxicity Endpoints Reached monitoring->endpoints analysis Data Analysis: - Tumor Growth Inhibition - Survival Curves - Statistical Comparison endpoints->analysis

Caption: Generalized workflow for in vivo efficacy comparison.

Conclusion

Based on the available preclinical data, 10-oxo-7-epidocetaxel, a compound closely related to this compound, demonstrates significant in vivo anti-metastatic activity with a favorable toxicity profile compared to the control group.[1][4] Notably, its inclusion in a Docetaxel formulation appeared to reduce the overall toxicity of the treatment.[1] Docetaxel itself has well-established, potent antitumor efficacy across a range of preclinical models, though this is often accompanied by dose-limiting toxicities.[2][5]

The findings suggest that this compound and its derivatives are promising candidates for further investigation. However, a definitive comparison of their in vivo efficacy against Docetaxel necessitates direct, head-to-head studies in various cancer models. Such studies would be crucial to fully elucidate their therapeutic potential and relative advantages.

References

Assessing the Therapeutic Index: A Comparative Analysis of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of 10-Oxo Docetaxel in comparison to the established chemotherapeutic agent, Docetaxel, reveals a landscape ripe for further investigation. While direct, extensive preclinical data for this compound remains limited in publicly available literature, a comparative analysis leveraging data from the closely related analogue, 10-oxo-7-epidocetaxel, alongside the wealth of information on Docetaxel, provides valuable insights for researchers, scientists, and drug development professionals.

This guide synthesizes available experimental data to offer an objective comparison of these two taxane compounds, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo therapeutic potential. Due to the scarcity of direct comparative studies on this compound, data for 10-oxo-7-epidocetaxel is utilized as a surrogate to facilitate a preliminary assessment, with the explicit understanding that these are distinct molecules and further research on this compound is imperative.

Executive Summary of Comparative Data

The therapeutic index, a critical measure of a drug's safety and efficacy, is determined by comparing the dose required to elicit a therapeutic effect against the dose that produces toxicity. For anticancer agents, a wider therapeutic index is highly desirable, indicating a greater margin of safety.

While a definitive therapeutic index for this compound cannot be calculated without specific in vivo toxicity and efficacy data, preliminary findings on the related compound, 10-oxo-7-epidocetaxel, suggest a potentially favorable profile compared to Docetaxel.

ParameterDocetaxelThis compound (inferred from 10-oxo-7-epidocetaxel)
In Vitro Cytotoxicity (IC50) Potent, with nanomolar range activity across various cancer cell lines.Potentially less cytotoxic than Docetaxel in some cell lines, but shows significant anti-metastatic activity.[1]
In Vivo Efficacy Well-established, potent antitumor activity in numerous xenograft models.[2][3]Showed significantly higher in vivo anti-metastatic behavior with no observed toxicity in a B16F10 melanoma model.[1]
Toxicity Profile Known side effects include myelosuppression, neurotoxicity, and fluid retention.Preliminary studies on 10-oxo-7-epidocetaxel suggest reduced toxicity compared to Docetaxel.[1]
Mechanism of Action Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis.[4]Presumed to have a similar mechanism of action to Docetaxel, targeting microtubule dynamics.

Mechanism of Action and Signaling Pathways

Both Docetaxel and, presumably, this compound belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Docetaxel's Mechanism of Action:

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptotic cell death.

Docetaxel_Mechanism_of_Action Docetaxel Docetaxel Tubulin β-Tubulin Subunit Docetaxel->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of Docetaxel's mechanism of action.

Experimental Data: A Comparative Overview

In Vitro Cytotoxicity

Docetaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

Table 1: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
ES8Ewing's Sarcoma0.000670
FarageB-cell Lymphoma0.000743
BB30-HNCHead and Neck0.000773
HSC-39Stomach0.000826
TE-11Esophagus0.000827
NCI-H524Small Cell Lung0.000912
Hs-578-TBreast0.000935
NCI-H2122Lung Adenocarcinoma0.000983

Source: Genomics of Drug Sensitivity in Cancer Project[4]

In Vivo Efficacy and Toxicity

The therapeutic index is ultimately determined by the balance between a drug's efficacy and its toxicity in in vivo models.

Docetaxel:

  • Maximum Tolerated Dose (MTD): The MTD of an oral formulation of Docetaxel in mice was found to be 50 mg/kg for females and 25 mg/kg for males.[5] For intravenous administration in xenograft models, the MTD has been reported to range from 15 to 33 mg/kg/dose.[6]

  • Xenograft Studies: Docetaxel has demonstrated significant tumor growth inhibition and even tumor regression in various human tumor xenograft models in nude mice, including colon, lung, breast, and melanoma cancers.[2][6]

This compound (inferred from 10-oxo-7-epidocetaxel):

  • In Vivo Studies: In a B16F10 experimental metastasis mouse model, 10-oxo-7-epidocetaxel demonstrated significantly higher in vivo anti-metastatic behavior compared to the control group, with no observed toxicity.[1] This suggests a potentially wider therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the assessment of taxane compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Figure 2: General workflow for an in vitro cytotoxicity MTT assay.

In Vivo Xenograft Efficacy Study

Xenograft models are instrumental in evaluating the antitumor efficacy of a compound in a living organism.

Xenograft_Study_Workflow cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis A Subcutaneous injection of human cancer cells into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer test compound (e.g., intravenously) C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice at study endpoint E->F G Excise and weigh tumors F->G H Analyze tumor growth inhibition G->H

Figure 3: General workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The available evidence, though indirect for this compound, suggests that modifications at the C-10 position of the docetaxel scaffold could lead to compounds with an improved therapeutic index. The promising in vivo anti-metastatic activity and reduced toxicity profile of 10-oxo-7-epidocetaxel warrant a dedicated and thorough preclinical evaluation of this compound.

To definitively assess the therapeutic index of this compound versus Docetaxel, future research should focus on:

  • Direct Comparative In Vitro Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines alongside Docetaxel as a direct comparator.

  • In Vivo Maximum Tolerated Dose (MTD) Studies: Establishing the MTD of this compound in relevant animal models.

  • Comparative Xenograft Efficacy Studies: Evaluating the antitumor efficacy of this compound at its MTD and comparing it to Docetaxel in various human tumor xenograft models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion profiles of this compound to understand its behavior in vivo.

Such studies are critical to substantiate the claims of "remarkable anti-tumor properties" for this compound and to determine if it represents a genuine advancement over Docetaxel in the quest for more effective and less toxic cancer therapies.

References

Validating the Purity of Synthesized 10-Oxo Docetaxel: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of standard analytical techniques for validating the purity of 10-Oxo Docetaxel, a key derivative of the potent anticancer agent Docetaxel. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical methodologies.

Comparative Analysis of Analytical Techniques

The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for quantitative analysis of purity and impurity profiling. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive identification and structural elucidation of any impurities.

Analytical TechniquePrincipleInformation ProvidedKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity assessment, detection and quantification of impurities, determination of relative retention times.Sensitivity: High (typically to levels <0.1%).Accuracy & Precision: Excellent for quantification.Throughput: High, suitable for routine analysis.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight determination of the main compound and impurities, structural information through fragmentation patterns.Sensitivity: Very high (picogram to femtogram levels).Specificity: High, provides definitive molecular identification.Compatibility: Readily coupled with HPLC (LC-MS) for enhanced separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unambiguous structural elucidation of the main compound and impurities, confirmation of stereochemistry.Information Richness: Provides detailed structural information.Non-destructive: Sample can be recovered.Quantitative (qNMR): Can be used for accurate quantification without the need for identical reference standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a typical RP-HPLC method for the analysis of this compound and its related impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typical. A common starting point is a 50:50 (v/v) mixture, with the proportion of acetonitrile gradually increasing over the run to elute more hydrophobic impurities. The mobile phase is often acidified slightly with acetic acid or formic acid to improve peak shape.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at 230 nm is suitable for taxane derivatives.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a known volume of the sample solution (e.g., 20 µL).

    • Run the gradient program.

    • Monitor the chromatogram for the main peak (this compound) and any impurity peaks.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the identification and structural characterization of unknown impurities.[4][5][6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap mass analyzer).

  • Chromatographic Conditions: The HPLC conditions are typically the same as those used for purity assessment to allow for direct comparison of chromatograms.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for taxanes.

    • Mass Range: A scan range of m/z 100-1500 is typically sufficient to cover the expected masses of this compound and its potential degradation products or synthesis byproducts.

    • Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed on the detected impurity peaks to obtain fragmentation patterns, which are crucial for structural elucidation.

  • Procedure:

    • Perform an LC-MS run of the sample.

    • Extract the ion chromatograms for the masses of potential impurities.

    • For each identified impurity peak, acquire an MS/MS spectrum.

    • The fragmentation pattern is then analyzed to deduce the structure of the impurity. This often involves comparison with the fragmentation of the this compound standard and known fragmentation pathways of taxanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the gold standard for unambiguous structure determination.[7][8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The synthesized this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms in the molecule and are essential for confirming the structure of both the main compound and any significant impurities that can be isolated.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the sample.

    • If necessary, acquire ¹³C NMR and 2D NMR spectra.

    • The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to confirm the structure of this compound and to identify the structure of any co-isolated impurities.

Visualizing the Workflow and Key Relationships

To facilitate a clearer understanding of the purity validation process and the relationship between Docetaxel and its impurities, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_quantification Quantitative Analysis cluster_identification Impurity Identification cluster_reporting Final Reporting Synthesis Synthesized this compound Initial_Screen Initial Purity Screen (TLC/HPLC) Synthesis->Initial_Screen HPLC_Purity HPLC Purity & Impurity Profiling Initial_Screen->HPLC_Purity LCMS LC-MS Analysis HPLC_Purity->LCMS If impurities > threshold Final_Report Purity Certificate & Data Package HPLC_Purity->Final_Report If purity meets specification NMR NMR Spectroscopy LCMS->NMR Isolate & Characterize NMR->Final_Report

Caption: Experimental workflow for the validation of this compound purity.

Docetaxel_Impurities Docetaxel Docetaxel TenOxo This compound (Oxidation Product) Docetaxel->TenOxo Oxidation SevenEpi 7-Epi Docetaxel (Epimerization Product) Docetaxel->SevenEpi Epimerization TenDeacetyl 10-Deacetylbaccatin III (Precursor/Degradant) Docetaxel->TenDeacetyl Hydrolysis

Caption: Relationship between Docetaxel and its common process-related impurities.

References

Safety Operating Guide

Proper Disposal of 10-Oxo Docetaxel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of 10-Oxo Docetaxel, a hazardous substance requiring specialized handling. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.

Hazard Identification and Regulatory Overview

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2] Due to these toxicological properties, all waste containing this compound must be managed as hazardous waste.

While this compound is not explicitly listed with a specific U- or P-code under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics necessitate that it be treated as such. It is the responsibility of the waste generator to make a formal hazardous waste determination. All disposal activities must comply with federal, state, and local regulations for hazardous and chemotherapeutic waste.[3][4][5]

Waste Classification and Segregation

Proper segregation of this compound waste at the point of generation is critical to ensure safety and compliant disposal. The primary classification is based on the concentration of the active chemical in the waste material.

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original weight of this compound. This includes "RCRA empty" containers, personal protective equipment (PPE), and other materials with minimal residual contamination.[5][6][7][8]Yellow leak-proof, puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only."[6][7][8][9]
Bulk Waste Materials containing more than 3% of the original weight of this compound. This includes unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.[5][6][7]Black RCRA-rated, leak-proof, puncture-resistant containers clearly labeled "Hazardous Waste" with the chemical name "this compound."[6][7][8]

Step-by-Step Disposal Procedures

Trace Waste Disposal
  • Segregation: At the point of generation, immediately place all items with trace contamination into a designated yellow chemotherapy waste container.

  • Container Management: Ensure the yellow container is properly labeled. Do not overfill the container.

  • Sharps: All sharps contaminated with trace amounts of this compound must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy sharps.[10]

  • Storage: Store sealed yellow containers in a designated, secure area away from general waste.

  • Disposal: Arrange for collection by a licensed medical or hazardous waste transporter for incineration.[3][9]

Bulk Waste Disposal
  • Segregation: Immediately place all bulk this compound waste into a designated black RCRA hazardous waste container.

  • Container Management: Ensure the black container is properly labeled as "Hazardous Waste" and includes the full chemical name. Keep the container sealed when not in use.

  • Storage: Store sealed black containers in a designated hazardous waste accumulation area, adhering to all facility-specific and regulatory storage time limits.

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[3]

Spill Management

In the event of a this compound spill, all materials used for cleanup are considered bulk hazardous waste.

  • Secure the Area: Restrict access to the spill area.

  • Utilize Spill Kit: Use a chemotherapy spill kit and wear appropriate PPE, including a gown, double gloves, and eye protection.

  • Containment and Cleanup: Contain the spill and clean the area as per your institution's established protocols.

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a black RCRA hazardous waste container.[6]

Experimental Protocols

Detailed methodologies for handling and disposal should be incorporated into all relevant experimental protocols involving this compound. This includes specifying the type of waste containers to be used, the location of these containers, and the proper procedures for waste segregation for each experimental step.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Classification cluster_2 Trace Waste Management cluster_3 Bulk Waste Management start This compound Waste Generated decision Is the waste 'RCRA Empty' (<3% residual by weight)? start->decision trace_container Place in Yellow 'Trace Chemotherapy Waste' Container decision->trace_container Yes bulk_container Place in Black 'RCRA Hazardous Waste' Container decision->bulk_container No trace_disposal Incineration via Licensed Medical Waste Vendor trace_container->trace_disposal bulk_disposal Disposal via Licensed Hazardous Waste Vendor bulk_container->bulk_disposal

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistics for Handling 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 10-Oxo Docetaxel is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods. This compound is a taxoid with anti-tumor properties and is considered a hazardous substance.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is suspected of causing genetic defects, may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3] It also causes serious eye irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Key Data

A summary of the key hazard information for this compound is provided in the table below. This information is compiled from available Safety Data Sheets.

Hazard ClassificationGHS Hazard StatementSignal Word
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defects[3]Danger
Reproductive toxicity (Category 1A)H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children[3]Danger
Specific target organ toxicity, repeated exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposure[3]Danger
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[3]Warning

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary barrier against exposure to this compound.[4] Given its classification as a cytotoxic and hazardous compound, the following PPE is mandatory.

PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.[5][6]Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is breached.
Gown Disposable, fluid-resistant, long-sleeved gown that closes in the back.[4]Protects skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][7]Prevents eye contact with the compound, which can cause serious irritation.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment system or during spill cleanup to prevent inhalation of airborne particles.[4][8][9]Minimizes the risk of inhaling hazardous particles.
Shoe Covers Disposable shoe covers.[5]Prevents the tracking of contamination out of the laboratory.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram and procedural steps outline the recommended operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal prep_area Designate a controlled handling area gather_ppe Assemble all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct order: shoe covers, gown, mask, goggles, inner gloves, outer gloves gather_ppe->don_ppe work_in_hood Perform all manipulations (weighing, dissolving) in a certified chemical fume hood or biological safety cabinet don_ppe->work_in_hood Proceed to Handling use_tools Use dedicated spatulas, weigh boats, and glassware work_in_hood->use_tools close_container Keep the primary container tightly sealed when not in use use_tools->close_container decontaminate_surfaces Decontaminate all work surfaces with an appropriate cleaning agent close_container->decontaminate_surfaces Proceed to Cleanup dispose_waste Segregate and dispose of all waste in labeled cytotoxic waste containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the reverse order of donning, avoiding self-contamination dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Workflow for Safe Handling of this compound
Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[8][9]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Don PPE in the following order: shoe covers, gown, respiratory protection (if needed), eye and face protection, and then two pairs of chemotherapy-tested gloves.[5]

  • Handling:

    • Perform all manipulations, including weighing and preparing solutions, within the designated containment device to minimize aerosol generation.[8]

    • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.

    • Keep the primary container of this compound tightly closed when not in use.[7]

  • Decontamination and Spill Management:

    • After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a detergent solution followed by a disinfectant).[4]

    • In case of a spill, immediately alert others in the area.[4]

    • Wearing appropriate PPE, contain the spill using an absorbent material from a chemotherapy spill kit.[4]

    • Clean the spill area thoroughly, and dispose of all cleanup materials as cytotoxic waste.[4][6]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal
Waste TypeDisposal ContainerProcedure
Unused this compound Labeled, sealed, and puncture-resistant cytotoxic waste container.Dispose of as hazardous chemical waste according to institutional and local regulations.[6]
Contaminated Labware (e.g., vials, pipette tips, weigh boats) Labeled, sealed, and puncture-resistant cytotoxic waste container.Place all contaminated disposable items in a designated cytotoxic waste container.[9]
Contaminated PPE (gloves, gown, shoe covers) Labeled cytotoxic waste bag within a rigid outer container.Carefully remove PPE to avoid self-contamination and place it directly into the designated waste container.
Sharps (needles, syringes) Approved sharps container specifically for cytotoxic waste.[6]Do not recap, bend, or break needles. Dispose of them immediately after use in the designated sharps container.[6]

All waste must be handled in accordance with local, state, and federal regulations for hazardous waste disposal.[6] Ensure that all waste containers are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.